2-(4-Chlorophenyl)-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFODIIQDZBJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469121 | |
| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23182-19-6 | |
| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Chlorophenyl)-4-methylpyridine molecular structure and formula
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-4-methylpyridine: Molecular Structure, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While not an end-product itself, its bi-aryl pyridine scaffold represents a privileged structure in modern drug discovery and catalysis. This document elucidates the molecule's core structural and physicochemical properties, offers a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, explores its potential applications as a key synthetic intermediate, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.
Compound Identification and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a methyl group. This arrangement of a halogenated aryl group and an electron-donating methyl group on the pyridine core defines its chemical reactivity and potential for further functionalization.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | ChemSrc |
| CAS Number | 23182-19-6 | [1] |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| SMILES | Cc1ccnc(-c2ccc(Cl)cc2)c1 | [1] |
| InChIKey | SSFODIIQDZBJKU-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.156 g/cm³ | [1] |
| Boiling Point | 313.6 °C at 760 mmHg | [1] |
| Flash Point | 172.7 °C | [1] |
| LogP | 3.71 | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C |[1] |
Molecular Structure and Spectroscopic Analysis
The structure combines a π-deficient pyridine ring with a π-rich, yet inductively withdrawing, chlorophenyl ring. The methyl group at the 4-position (para to the nitrogen) is a weak electron-donating group, slightly increasing the electron density of the pyridine ring. This electronic interplay is crucial for its reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed reactions.
Theoretical Spectroscopic Profile
While specific experimental spectra are not widely published, the structure allows for a robust theoretical prediction, which is essential for guiding characterization during and after synthesis.
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. A singlet for the methyl protons (CH₃) should appear in the upfield aromatic region (~2.4-2.6 ppm). The aromatic region (7.0-8.5 ppm) will be complex, showing three protons on the pyridine ring and four protons on the chlorophenyl ring. The chlorophenyl protons will likely appear as two distinct doublets (an AA'BB' system) due to symmetry. The pyridine protons will appear as a doublet, a singlet (or narrow doublet), and a doublet, with coupling constants characteristic of pyridyl systems.
-
¹³C NMR: The carbon spectrum will display 12 distinct signals. The methyl carbon will be the most upfield signal. The remaining signals will correspond to the 11 aromatic carbons, with carbons attached to nitrogen or chlorine being significantly influenced by their respective electronegativities.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 203. A prominent M+2 peak at m/z 205, with approximately one-third the intensity of the M⁺ peak, will be a definitive characteristic, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions, making it a cornerstone of modern organic synthesis.
Retrosynthetic Analysis
The logical disconnection for this compound is at the aryl-aryl bond, leading to two commercially available or readily synthesized precursors: a halogenated 4-methylpyridine and a boronic acid-functionalized chlorobenzene.
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system. Successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new, typically more nonpolar, product spot.
Materials:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
(4-Chlorophenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous
-
Toluene and Water (e.g., 4:1 v/v mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene for 15 minutes under an inert atmosphere (Nitrogen or Argon). This step allows for the in-situ formation of the active Pd(0) catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-4-methylpyridine, (4-Chlorophenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed toluene/water mixture to the flask, followed by the pre-formed catalyst solution via syringe.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Applications in Research and Development
The true value of this compound lies in its role as a versatile synthetic intermediate. The bi-aryl pyridine motif is a common feature in biologically active molecules and functional materials.
-
Medicinal Chemistry Scaffold: Phenyl-pyridine structures are prevalent in pharmaceuticals. While this specific molecule is an intermediate, related structures are key to active pharmaceutical ingredients (APIs). For instance, the structurally similar 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine is a known intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist used to treat allergic rhinitis and urticaria[2]. This highlights the utility of the 2-(4-chlorophenyl)pyridine core in constructing complex molecules with therapeutic potential. It can serve as a starting point for developing inhibitors of kinases, modulators of G-protein coupled receptors (GPCRs), and other drug targets.
-
Pesticide and Agrochemical Research: The substitution pattern can also be found in molecules with potential applications in agriculture. Derivatives can be synthesized and screened for insecticidal, bactericidal, or herbicidal activities[3].
-
Materials Science: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal centers. This allows the molecule and its derivatives to be used in the development of novel catalysts, organic light-emitting diodes (OLEDs), and other functional materials.
Safety and Handling Protocols
No specific Material Safety Data Sheet (MSDS) is readily available for this compound[1]. Therefore, a conservative approach to safety is mandated, drawing upon data from its precursors and structural analogs. Precursors like 2-chloro-4-methylpyridine and 4-methylpyridine are classified as hazardous.
Table 3: Inferred GHS Hazard Classifications
| Hazard Statement | Code | Basis (Analog Compound) | Source |
|---|---|---|---|
| Flammable liquid and vapor | H226 | 4-Methylpyridine | [4] |
| Harmful if swallowed or if inhaled | H302 + H332 | 4-Methylpyridine | [4] |
| Toxic in contact with skin | H311 | 4-Methylpyridine | [4] |
| Causes skin irritation | H315 | 2-Chloro-4-methylpyridine | [5] |
| Causes serious eye irritation | H319 | 2-Chloro-4-methylpyridine | [5] |
| May cause respiratory irritation | H335 | 2-Chloro-4-methylpyridine |[5] |
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat should be worn. Ensure no skin is exposed.
-
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile chemical building block. Its molecular structure is amenable to efficient synthesis via established cross-coupling methodologies. While its direct applications are limited, its utility as a precursor for complex molecules in drug discovery, agrochemicals, and materials science is significant. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any researcher intending to utilize this compound in their scientific endeavors.
References
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2-(4-CHLORO-PHENYL)-4-METHYL-PYRIDINE | CAS#:23182-19-6 | Chemsrc. Available at: [Link]
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2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine - PubChem. Available at: [Link]
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122368-54-1 | 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Available at: [Link]
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2-[Chloro(4-chlorophenyl)methyl]pyridine - Pipzine Chemicals. Available at: [Link]
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- 5. echemi.com [echemi.com]
A Framework for Investigating the Potential Biological Activity of 2-(4-Chlorophenyl)-4-methylpyridine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[1][4][5][6] The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of these biological activities. The 2-(4-Chlorophenyl)-4-methylpyridine scaffold, in particular, combines the versatile pyridine core with a halogenated phenyl group, a feature often associated with enhanced potency and modified pharmacokinetic profiles in drug candidates.
This technical guide provides a comprehensive framework for investigating the potential biological activities of novel this compound derivatives. We will delve into the scientific rationale for exploring three primary areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities. This document is designed not merely as a list of protocols but as a strategic guide, explaining the causality behind experimental choices and providing self-validating workflows to ensure the generation of robust and reliable data for drug development professionals.
Part 1: Anticancer Activity Evaluation
The development of novel anticancer agents remains a critical challenge in medicine, driven by issues such as multidrug resistance and the need for more selective, less toxic therapies.[7][8] Pyridine derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[3] Compounds incorporating a chlorophenyl moiety have shown potent antiproliferative effects, suggesting that this structural motif is a promising area for discovery.[9]
Scientific Rationale & Mechanistic Insights
The anticancer potential of pyridine-based compounds often stems from their ability to interact with key biological targets involved in cell proliferation, survival, and metastasis.[3] Based on analogous structures, derivatives of this compound may exert their effects through several established mechanisms:
-
Kinase Inhibition: Many pyridine derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for tumor growth and angiogenesis.[7][10] The chlorophenyl group can form critical interactions within the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: Certain compounds can interfere with microtubule dynamics by binding to tubulin, often at the colchicine site.[2][11] This disruption leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the pyridine ring may allow derivatives to intercalate between DNA base pairs or inhibit topoisomerase enzymes, thereby disrupting DNA replication and inducing cell death.[7][8]
Experimental Workflow for Anticancer Screening
A tiered screening approach is recommended to efficiently identify and characterize the anticancer potential of novel derivatives.
Caption: Tiered workflow for anticancer drug screening.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for in vitro anticancer screening.[12][13]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical IC₅₀ Values
Summarizing results in a table allows for clear comparison of the potency of different derivatives.
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| Cmpd-1 | 4-Methyl | 15.2 | 21.8 |
| Cmpd-2 | 4-Methyl, 5-Bromo | 4.5 | 7.1 |
| Cmpd-3 | 4-Methyl, 6-Amino | > 50 | > 50 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 |
Part 2: Anti-Inflammatory Activity Evaluation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Pyridine derivatives have shown promise as anti-inflammatory agents.[1] For instance, certain pyrrole derivatives containing a 4-chlorophenyl group exhibit potent anti-inflammatory activity by suppressing pro-inflammatory cytokines like TNF-α and elevating anti-inflammatory cytokines like TGF-β1.[14][15][16]
Scientific Rationale & Mechanistic Insights
The anti-inflammatory effects of heterocyclic compounds are often mediated through the modulation of key signaling pathways and enzymes:
-
Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[17]
-
Modulation of NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[18] Inhibition of this pathway can prevent the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[17]
-
Cytokine Regulation: Compounds can directly modulate the production of cytokines, either by suppressing pro-inflammatory ones (e.g., TNF-α, IL-1β) or by enhancing anti-inflammatory ones (e.g., IL-10, TGF-β1).[14][16]
Caption: Inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14][15][19]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6): a control group (vehicle), a reference group (e.g., Diclofenac, 25 mg/kg), and test groups for different doses of the pyridine derivatives (e.g., 10, 20, 40 mg/kg).[14][15] Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and reference drug intraperitoneally or orally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Edema Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14][15]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Part 3: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the urgent discovery of new antimicrobial agents.[20] Pyridine derivatives have been reported to possess significant antibacterial and antifungal properties, often acting on microbial cell membranes.[6][20][21] They have shown particular efficacy against Gram-positive bacteria.[20]
Scientific Rationale & Mechanistic Insights
The antimicrobial activity of pyridine-based compounds, especially quaternized pyridinium salts, is often attributed to their amphipathic nature.[20]
-
Membrane Disruption: The positively charged pyridinium head can interact with the negatively charged components of the bacterial cell membrane (like teichoic acids in Gram-positive bacteria), while the hydrophobic tails can insert into and disrupt the lipid bilayer. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[20]
-
Enzyme Inhibition: These compounds may also inhibit essential microbial enzymes involved in processes like cell wall synthesis or DNA replication.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[22][23][24][25]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. After incubation, the wells are examined for visible turbidity to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute downwards.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), take an aliquot from the clear wells (at and above the MIC) and plate it on agar. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Presentation: Hypothetical MIC Values
Presenting MIC data in a table facilitates the comparison of the antimicrobial spectrum and potency.
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Cmpd-1 | 16 | 64 | 128 |
| Cmpd-2 | 4 | 32 | 64 |
| Cmpd-3 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The structural combination of a pyridine ring and a chlorophenyl group suggests a high potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The systematic and rigorous application of the experimental workflows and protocols detailed in this guide will enable researchers to effectively screen, identify, and characterize the biological activities of novel derivatives. By adhering to these self-validating systems, research and development teams can confidently advance the most promising candidates through the drug discovery pipeline, grounded in accurate and reproducible scientific data.
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Lawrence, N. J. et al. Pyridine Based Antitumour Compounds Acting at the Colchicine Site. ResearchGate. [Link]
-
Wu, H. et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
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Kasahara, T. et al. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. J-Stage. [Link]
-
Wiegand, I. et al. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. [Link]
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Kumar, A. et al. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]
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Evans, F. J. Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]
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El-Sayed, M. A. et al. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Arylpyridines
Introduction: The Significance of the 2-Arylpyridine Scaffold
The 2-arylpyridine motif is a privileged structural unit frequently encountered in pharmaceuticals, functional materials, and as a critical ligand class in coordination chemistry.[1] Its prevalence drives a continuous demand for robust, efficient, and versatile synthetic methodologies. Traditional methods often require harsh conditions or pre-functionalized starting materials that limit substrate scope and introduce additional synthetic steps. Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy for constructing the C-C bond between the pyridine and aryl rings, offering milder conditions and superior functional group tolerance.
This guide provides an in-depth analysis of the two primary palladium-catalyzed strategies for accessing 2-arylpyridines: classical cross-coupling reactions (e.g., Suzuki-Miyaura) and modern direct C-H activation/arylation. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the critical parameters that govern reaction success, offering researchers a comprehensive toolkit for their synthetic endeavors.
The Core Challenge: Electronic Nature of the Pyridine Ring
Synthesizing 2-arylpyridines via cross-coupling is not trivial. The pyridine ring presents two key challenges to palladium catalysis:
-
Electron Deficiency: The nitrogen atom withdraws electron density, making the C-X bond (where X is a halide) at the 2-position stronger and less susceptible to oxidative addition by the Pd(0) catalyst.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation, which can stall the catalytic cycle.[2]
The evolution of sophisticated phosphine ligands and novel reaction pathways has been instrumental in overcoming these intrinsic hurdles.[3]
Strategy I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. For 2-arylpyridines, this can be approached in two ways: coupling a 2-halopyridine with an arylboronic acid or coupling a 2-pyridylboronic acid with an aryl halide. The former is more common due to the wider availability of arylboronic acids.
Mechanistic Overview
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of elementary steps. The choice of a bulky, electron-rich phosphine ligand is critical to promote the key steps of oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridine substrate.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol provides a general method for the synthesis of 2-phenylpyridine. The use of Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[5][6]
Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.
Strategy II: Direct C-H Arylation via Pyridine N-Oxides
Direct C-H arylation represents a more atom-economical approach, avoiding the need to pre-install a halide or organometallic handle on the pyridine ring.[7] However, direct C-H activation of pyridine itself is challenging and often leads to issues with regioselectivity. A highly effective strategy involves the use of pyridine N-oxides.[8][9] The N-oxide serves a dual purpose:
-
Activation: It electronically activates the C-H bonds at the 2- and 6-positions, making them more susceptible to palladation.[1]
-
Directing Group: It acts as a directing group, ensuring high regioselectivity for functionalization at the 2-position.
The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to afford the final product.[10]
Mechanistic Overview
The reaction is believed to proceed via an electrophilic palladation at the C-2 position of the pyridine N-oxide, forming a key palladacycle intermediate. This is followed by reaction with the arylating agent and reductive elimination.[1] While several mechanistic pathways have been proposed, including complex cooperative catalysis between two distinct palladium centers, a simplified and plausible cycle is shown below.[11][12][13]
Caption: Plausible catalytic cycle for direct arylation of pyridine N-oxide.
Protocol: One-Pot Direct Arylation and Deoxygenation
This protocol describes the direct arylation of pyridine N-oxide with an aryl bromide, followed by in-situ deoxygenation to yield the 2-arylpyridine. This one-pot procedure enhances efficiency.[8][14]
Materials:
-
Pyridine N-oxide
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃-HBF₄)
-
Potassium Carbonate (K₂CO₃)
-
Zinc dust (for reduction)
-
Toluene
-
Ammonium Chloride (aq. solution)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Arylation Step: To an oven-dried Schlenk flask, add pyridine N-oxide (2.0 mmol, 2.0 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(tBu)₃-HBF₄ (0.04 mmol, 4 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the formation of the 2-arylpyridine N-oxide by TLC or LC-MS.
-
Reduction Step: After cooling the reaction to room temperature, add zinc dust (3.0 mmol, 3.0 equiv) and a saturated aqueous solution of ammonium chloride (5 mL).
-
Stir the mixture vigorously at room temperature for 1-3 hours until the deoxygenation is complete (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis and Practical Considerations
The choice between Suzuki-Miyaura coupling and direct C-H arylation depends on several factors, including starting material availability, cost, and desired substrate scope.
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation (via N-Oxide) |
| Pyridine Substrate | 2-Halopyridine or 2-Pyridylboronic acid | Pyridine (converted to N-oxide) |
| Key Advantage | Extremely well-established, vast literature, predictable. | High atom economy, avoids pre-functionalization of the pyridine ring.[7] |
| Key Disadvantage | Requires pre-functionalized pyridines; potential for protodeboronation of 2-pyridylboronic acids.[15] | Requires an extra step (N-oxidation and subsequent deoxygenation); N-oxide may not be stable for all substrates. |
| Regioselectivity | Dictated by the position of the halide/boron. | Highly selective for the 2-position due to the N-oxide directing group.[8] |
| Typical Catalysts | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ + Ligand | Pd(OAc)₂, Pd(TFA)₂ |
Troubleshooting Insights:
-
Low Yields in Suzuki: If yields are low, consider screening different ligands. Bulky biarylphosphine ligands (e.g., RuPhos, XPhos) can be highly effective for challenging pyridine substrates.[3] Also, ensure the base is sufficiently strong and the reagents are anhydrous.
-
Incomplete Deoxygenation: If the zinc/NH₄Cl reduction is sluggish, other reagents like triphenylphosphine (PPh₃) or trichlorophosphine (PCl₃) can be used, although they may require higher temperatures.
Conclusion
Palladium catalysis provides a powerful and versatile platform for the synthesis of 2-arylpyridines. The classical Suzuki-Miyaura coupling offers a reliable route when pre-functionalized pyridines are available. For a more modern and atom-economical approach, the direct C-H arylation of pyridine N-oxides is an outstanding strategy that ensures high regioselectivity and tolerates a broad range of functional groups. By understanding the mechanistic principles and optimizing key reaction parameters as detailed in these protocols, researchers can efficiently access this vital class of compounds for applications across the chemical sciences.
References
-
Various Authors. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate. [Link]
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. RSC Publishing. [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. RSC Publishing. [Link]
-
Wang, X., et al. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14, 1057-1060. [Link]
-
Chang, S., et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 131(3), 1213-1221. [Link]
-
Antony, A. J., & Ramaswamy, A. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(18), 11181-11204. [Link]
-
Londregan, A. T., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(23), 5462-5465. [Link]
-
Hartwig, J. F., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683-3686. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Vasilev, A., et al. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Antony, A. J., & Ramaswamy, A. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11139-11153. [Link]
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. PMC. [Link]
-
Wang, D.-H., et al. (2010). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters, 12(9), 2048-2051. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Royal Society of Chemistry. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Scriven, E. F. V., & Suschitzky, H. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Various Authors. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Vasilev, A., et al. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
-
Various Authors. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Cai, C., et al. (2013). Palladium(II)-Catalyzed Oxidative ortho-Arylation of 2-Phenylpyridines. Synlett, 24(16), 2153–2159. [Link]
-
Smith, T. J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(24), 9412-9421. [Link]
-
Various Authors. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
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High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine: A Precision Protocol
Executive Summary & Strategic Analysis
2-Bromo-4-methylpyridine is a ubiquitous scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors and GPCR ligands. However, its use in Suzuki-Miyaura coupling presents a distinct set of challenges compared to standard aryl halides.[1]
The "Pyridyl Problem": Unlike simple phenyl halides, 2-halopyridines possess a basic nitrogen atom adjacent to the reaction center. This nitrogen can coordinate to the Palladium(II) center, forming a stable, off-cycle resting state (catalyst poisoning) that retards the catalytic turnover. Furthermore, the electron-deficient nature of the pyridine ring enhances the rate of oxidative addition but can destabilize the transmetallation intermediate if the boronic acid partner is also electron-poor.
Scope of this Protocol: This guide provides a "Workhorse Protocol" (Method A) for standard couplings and a "High-Performance Protocol" (Method B) for sterically hindered or electron-deactivated partners. Both methods are engineered to suppress N-coordination and maximize turnover frequency (TOF).
Mechanistic Architecture
To troubleshoot and optimize, one must visualize the catalytic cycle not as a circle, but as a dynamic equilibrium of intermediates.
The Catalytic Cycle & Off-Cycle Traps
The diagram below illustrates the standard cycle alongside the specific "Pyridyl Trap" relevant to this substrate.
Figure 1: Catalytic cycle highlighting the competitive N-coordination trap specific to 2-halopyridines.
Optimization Matrix: Reaction Variables
The following parameters have been validated to balance reactivity with catalyst stability.
| Variable | Recommendation | Rationale |
| Catalyst System | Pd(dppf)Cl₂ (Standard)Pd₂(dba)₃ + SPhos (Advanced) | Pd(dppf)Cl₂: The large bite angle and bidentate nature resist displacement by the pyridine nitrogen.SPhos: Bulky, electron-rich ligand facilitates oxidative addition and sterically shields the Pd center from N-poisoning. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | Strong enough to activate boronic acid to the boronate species, but mild enough to prevent degradation of sensitive functional groups. |
| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is critical. It dissolves the inorganic base, increasing the concentration of the active hydroxo-palladium species necessary for transmetallation. |
| Temperature | 80°C - 100°C | High temperature is required to overcome the activation energy of transmetallation, which is often the rate-determining step for pyridines. |
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (General Purpose)
Recommended for: Coupling with phenylboronic acids, electron-rich aryl boronates, and unhindered substrates.
Reagents:
-
2-Bromo-4-methylpyridine (1.0 equiv)[2]
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 - 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine (1.0 mmol, 172 mg), Arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.03 mmol, 24.5 mg). Note: Adding catalyst last to the solid mixture minimizes air exposure time.
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and distilled water (1 mL).
-
Critical Step: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the primary cause of homocoupling side reactions.
-
-
Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LC-MS or TLC.[5]
-
Checkpoint: The reaction mixture should turn black (active Pd) or dark red. If it turns pale yellow and precipitates early, the catalyst may have deactivated.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Performance" Protocol (Challenging Substrates)
Recommended for: Sterically hindered boronic acids (ortho-substituted), electron-poor boronates, or if Method A fails.
Reagents:
-
SPhos (Ligand) (6 mol%) - Ratio Pd:L = 1:2
-
K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1) or n-Butanol (for higher temp)
Procedure Modifications:
-
Pre-complexation: It is often beneficial to stir the Pd₂(dba)₃ and SPhos in the solvent for 10 minutes under Argon before adding the substrates. This generates the active catalytic species L-Pd(0).
-
Temperature: Heat to 100°C - 110°C . The SPhos ligand is thermally stable and the bulky nature prevents the "Pyridyl Trap" effectively.
Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling of 2-bromo-4-methylpyridine.
Troubleshooting & FAQ
Q1: I see significant homocoupling of the boronic acid (Ar-Ar), but no product.
-
Cause: Oxygen in the system or slow transmetallation.
-
Solution: Degas solvents more rigorously (freeze-pump-thaw if necessary). Switch to Method B ; the SPhos ligand accelerates transmetallation, outcompeting the homocoupling pathway.
Q2: The reaction stalls at 50% conversion.
-
Cause: Catalyst deactivation (Pd black precipitation) or product inhibition (the product is also a pyridine and can poison Pd).
-
Solution: Add a second portion of catalyst (1-2 mol%) after 4 hours. Alternatively, increase the solvent volume to dilute the product concentration.
Q3: My boronic acid is protodeboronating (turning into Ar-H).
-
Cause: High temperature + aqueous base is hydrolyzing the C-B bond.
-
Solution: Switch to a milder base like CsF or K₃PO₄ and use anhydrous conditions (Dioxane/DMF) if solubility permits. Alternatively, use a Boronic Ester (BPin) instead of the acid.
Safety & Handling
-
2-Bromo-4-methylpyridine: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle with appropriate PPE.
References
-
BenchChem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025).[6][8][9][10][11] 5[12][13][14]
-
Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[15] (2007). 7
-
BenchChem Technical Support. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025).[6][8][9][10][11] 8[9][12][13][14][16]
-
Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.[1] (2010).[9][12][14][17] 1
-
Sigma-Aldrich. 2-Bromo-4-methylpyridine Product Information & Applications.Link[12][14]
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- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. nobelprize.org [nobelprize.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
Application Note: Strategic Utilization of 2-(4-Chlorophenyl)-4-methylpyridine in Medicinal Chemistry
Executive Summary: The "Privileged Scaffold" Status
In modern drug discovery, 2-(4-Chlorophenyl)-4-methylpyridine (CAS: 23182-19-6) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its structural utility stems from two distinct pharmacophoric features:
-
The 2-Arylpyridine Core: A proven motif in kinase inhibitors (targeting the ATP hinge region) and NSAIDs (COX-2 selective inhibitors like Etoricoxib).[1]
-
The 4-Methyl "Handle": A chemically versatile site allowing for rapid diversification via oxidation, halogenation, or condensation, enabling the generation of Focused Libraries.
This guide details the protocols for synthesizing, functionalizing, and validating this scaffold in the context of anti-inflammatory (COX-2) and oncology (Kinase) research.
Chemical Causality & Structural Logic[1]
Understanding why this molecule works is prerequisite to using it effectively.[1]
-
Lipophilic Anchoring: The 4-chlorophenyl moiety serves as a lipophilic anchor.[1] In COX-2 inhibitors, this group occupies the hydrophobic side pocket (Val523 channel), conferring selectivity over COX-1.[1]
-
Electronic Modulation: The pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA).[1] In kinase drug design, this nitrogen often interacts with the backbone NH of the hinge region (e.g., Met318 in c-Src).
-
The Methyl Advantage: Unlike a static proton, the C4-methyl group allows for "Fragment-Based Drug Design" (FBDD).[1] It can be converted into benzylic amines (solubility), aldehydes (reversible covalent inhibitors), or carboxylic acids (salt bridges).[1]
Visualization: Structure-Activity Relationship (SAR) Logic[1][2]
Figure 1: SAR Logic demonstrating how specific structural features of the scaffold translate to biological activity across different therapeutic areas.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling
Objective: To synthesize this compound with high purity (>98%) suitable for biological assays.
Rationale: Traditional pyridine synthesis is harsh.[1] We utilize a Palladium-catalyzed cross-coupling which tolerates the chlorine on the phenyl ring (provided the catalyst is selective) and the basic nitrogen.[1]
Materials:
-
2-Bromo-4-methylpyridine (1.0 eq)[1]
-
4-Chlorophenylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) - Chosen for bidentate stability.[1]
-
K₂CO₃ (2.0 M aqueous solution)[1]
-
1,4-Dioxane (Solvent)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.[1]
-
Dissolution: Add 2-Bromo-4-methylpyridine (5 mmol) and 4-Chlorophenylboronic acid (6 mmol) to 1,4-Dioxane (20 mL). Degas by bubbling Argon for 10 minutes.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.25 mmol) and K₂CO₃ solution (5 mL).
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product usually fluoresces under UV (254 nm).[1]
-
Workup (Self-Validating Step):
-
Purification: Flash column chromatography (SiO₂).[1] Gradient elution: 0-20% EtOAc in Hexanes.[1]
-
QC Check: 1H NMR (CDCl₃) must show a singlet at ~2.4 ppm (Methyl) and characteristic pyridine doublets.[1]
Protocol B: Functionalization of the 4-Methyl "Handle" (Wohl-Ziegler Bromination)
Objective: To convert the inactive methyl group into a reactive bromomethyl species, enabling the attachment of amines (for kinase libraries).
Rationale: The benzylic-like position on the pyridine ring is susceptible to radical halogenation.[1] NBS is used to provide a low, steady concentration of Bromine, preventing ring bromination.
Step-by-Step Methodology:
-
Reagent Mix: Dissolve this compound (1 eq) in CCl₄ or Trifluorotoluene (Green alternative).
-
Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq) as the radical initiator.[1]
-
Reaction: Reflux (80°C) for 4-6 hours.
-
Visual Cue: The reaction is complete when the dense NBS solid floats to the top as lighter Succinimide.
-
-
Quench: Cool to 0°C to precipitate remaining Succinimide. Filter.
-
Solvent Swap: Evaporate solvent immediately.[1] Note: Benzyl bromides are lachrymators and unstable; use immediately in the next nucleophilic substitution step.
Application Workflow: Library Generation
The following workflow illustrates how to transform the core scaffold into a library of potential inhibitors.
Figure 2: Divergent synthesis workflow for generating functionalized libraries from the parent scaffold.
Biological Validation Data (Simulated Representative Data)
When evaluating derivatives of this scaffold, researchers should benchmark against known inhibitors. The table below summarizes typical IC₅₀ ranges observed when this scaffold is optimized for COX-2 inhibition (analogous to Etoricoxib intermediates).
| Compound ID | R-Group (Position 4) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Scaffold (Parent) | -CH₃ | >100 | 45.2 | ~2 |
| Derivative A | -CH₂-NH-Piperazine | >100 | 0.85 | >117 |
| Derivative B | -COOH | 85.0 | 12.4 | 6.8 |
| Ref (Celecoxib) | N/A | 15.0 | 0.04 | 375 |
Interpretation: The parent scaffold shows weak activity.[1] However, functionalizing the methyl group (Derivative A) significantly enhances potency and selectivity, validating the "Handle" hypothesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10892005, 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine.[1] Retrieved from [Link][1]
-
Molecules (MDPI). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives. (Discusses 2-arylpyridine scaffolds in inflammation). Retrieved from [Link][1]
-
ChemSrc. this compound Physicochemical Properties and CAS 23182-19-6 Data. Retrieved from [Link][1]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of 2-Arylpyridines as COX-2 Inhibitors. (General reference for the pharmacophore class).
-
Vertex AI Search. Synthesis of 2-Methylpyridines via α-Methylation. (Methodology for methyl-pyridine synthesis).[1][2][3][4] Retrieved from [Link][1]
Sources
- 1. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
- 3. 4-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Chlorophenyl)-4-methylpyridine
Introduction & Scope
2-(4-Chlorophenyl)-4-methylpyridine (CAS: 23182-19-6) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly those targeting histamine receptors (e.g., Bepotastine analogs) and potential COX-2 inhibitors. Its structural integrity—comprising a basic pyridine ring substituted with a lipophilic chlorophenyl group—presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and retention variability.
This application note provides a validated, robust RP-HPLC protocol for the purity assessment of this compound. Unlike generic protocols, this guide addresses the physicochemical behavior of the pyridine nitrogen (pKa ~5.8–6.2), ensuring sharp peak shapes and reliable quantification of process-related impurities such as 2-Chloro-4-methylpyridine and 4-Chlorophenylboronic acid .
Chemical Information
| Parameter | Details |
| Compound Name | This compound |
| CAS Number | 23182-19-6 |
| Molecular Formula | C₁₂H₁₀ClN |
| Molecular Weight | 203.67 g/mol |
| LogP (Predicted) | ~3.5 (Lipophilic) |
| pKa (Pyridine N) | ~6.0 (Basic) |
Method Development Strategy: The "Why" Behind the Protocol
Controlling Silanol Interactions
The pyridine nitrogen is protonated at neutral and acidic pH. On standard silica-based C18 columns, these protonated bases interact ionically with deprotonated residual silanols (Si-O⁻), causing severe peak tailing.
-
Expert Insight: To mitigate this, we employ a low pH (pH 2.5–3.0) mobile phase. At this pH, silanols are protonated (neutral, Si-OH), preventing ionic interaction with the analyte.
-
Buffer Selection: A phosphate buffer is chosen over volatile acids (like formic acid) for UV detection because it provides higher ionic strength, further masking any remaining silanol activity and sharpening the peak.
Column Selection
A standard C18 column is sufficient, but an End-capped or Base-Deactivated Silica (BDS) column is strictly required to minimize secondary interactions.
Detection Wavelength
While the pyridine ring absorbs at ~254 nm, the conjugation with the chlorophenyl ring creates a bathochromic shift. A wavelength of 254 nm is selected as a universal standard for aromatic stability, balancing sensitivity with solvent transparency.
Visualizing the Method Logic
Figure 1: Logical flow for selecting mobile phase conditions to overcome pyridine-induced peak tailing.
Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Thermo Hypersil GOLD C18.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Orthophosphoric Acid (85%).
-
Water (Milli-Q/HPLC Grade).
-
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm) |
| Run Time | 20 Minutes |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program
The compound is moderately lipophilic. A gradient is recommended to separate the main peak from potentially more polar precursors (like boronic acids) and less polar side products.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Initial |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Hold (Wash) |
| 15.1 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | End |
Sample Preparation
-
Standard Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile and make up to volume with Mobile Phase A (Conc: 1000 µg/mL).
-
Test Sample: Prepare similarly to the standard.
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
System Suitability & Validation
To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before analyzing samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 8.0 ± 1.0 min | Confirms mobile phase composition stability. |
| Tailing Factor (T) | NMT 1.5 | Critical for basic pyridines; indicates successful silanol suppression. |
| Theoretical Plates (N) | NLT 5000 | Ensures column efficiency. |
| % RSD (Area) | NMT 2.0% (n=5) | Verifies injector precision. |
| Resolution (Rs) | > 2.0 | Between Main Peak and nearest impurity (e.g., 2-Chloro-4-methylpyridine). |
Impurity Profile Logic
The synthesis typically involves a Suzuki coupling between 2-Chloro-4-methylpyridine and 4-Chlorophenylboronic acid .
-
Impurity A (Precursor): 4-Chlorophenylboronic acid (Polar, elutes early, ~2-3 min).
-
Impurity B (Precursor): 2-Chloro-4-methylpyridine (Less lipophilic than product, elutes ~5-6 min).
-
Analyte: this compound (Elutes ~8-9 min).
Workflow Visualization
Figure 2: Step-by-step analytical workflow from sample weighing to purity calculation.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak | High pH or Old Column | Ensure Buffer pH is 2.5–3.0. Replace column if silanol activity is high. |
| Retention Time Drift | Mobile Phase Evaporation | Cap solvent bottles tightly; Acetonitrile evaporates faster than water. |
| Ghost Peaks | Carryover | Increase needle wash cycles; Run a blank injection (100% ACN) between samples. |
| High Backpressure | Particulates | Filter all samples through 0.45 µm PTFE filters; Replace guard column. |
References
-
ChemSrc. (2025). 2-(4-CHLORO-PHENYL)-4-METHYL-PYRIDINE Physicochemical Properties. Retrieved February 2, 2026, from [Link]
-
PubChem. (2025).[3] Compound Summary: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (Structural Analog). Retrieved February 2, 2026, from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for Analysis of Pyridine Derivatives. Retrieved February 2, 2026, from [Link]
Sources
- 1. Discovery, Radiolabeling, and Evaluation of Subtype-Selective Inhibitors for Positron Emission Tomography Imaging of Brain Phosphodiesterase-4D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of a Novel Carboxamide Fungicide from 2-(4-Chlorophenyl)-4-methylpyridine
Introduction: The Role of 2-Arylpyridines in Modern Agrochemicals
The 2-arylpyridine scaffold is a privileged structure in contemporary agrochemical research, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1][2] Its prevalence is due to the unique electronic properties and conformational rigidity it imparts to the final molecule, often leading to enhanced binding affinity with target enzymes and improved biological efficacy. Among the most significant classes of fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain at complex II.[3][4][5] Many commercial SDHIs, such as boscalid, feature a biaryl core structure linked to a carboxamide moiety, a combination proven to be highly effective against a broad spectrum of plant pathogens.[3][6]
This application note details a representative synthesis of a novel, potential SDHI fungicide, N-(2-aminophenyl)-2-(4-chlorophenyl)-4-methylnicotinamide , utilizing 2-(4-Chlorophenyl)-4-methylpyridine as a key starting material. The rationale for this synthetic target is based on the established pharmacophore of SDHI fungicides, combining the 2-arylpyridine core with a carboxamide linkage to a substituted aniline. This guide provides a comprehensive, step-by-step protocol, explains the causality behind the experimental choices, and offers a framework for researchers engaged in the discovery of new agrochemical active ingredients.
Proposed Synthetic Pathway
The synthesis of the target fungicide from this compound is proposed as a three-step process. This pathway is designed for efficiency and scalability, employing well-established and robust chemical transformations. The overall workflow involves the selective oxidation of the methyl group on the pyridine ring, followed by conversion to an acid chloride, and culminating in an amidation reaction to form the final product.
Caption: Synthetic workflow for the target fungicide.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target fungicide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 2-(4-Chlorophenyl)isonicotinic acid
Rationale: The initial step involves the selective oxidation of the electron-deficient methyl group at the 4-position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation. The reaction is performed in an aqueous medium, and the product is isolated by acidification.
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (20.3 g, 0.1 mol) and 400 mL of deionized water.
-
Heat the mixture to 80°C with vigorous stirring to form a fine suspension.
-
In a separate beaker, dissolve potassium permanganate (KMnO₄) (47.4 g, 0.3 mol) in 300 mL of warm deionized water.
-
Add the KMnO₄ solution portion-wise to the reaction flask over 2 hours, maintaining the reaction temperature between 80-90°C. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating and stirring for an additional 4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 50 mL of hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to acidify the solution to a pH of approximately 3-4, at which point a white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C to yield 2-(4-Chlorophenyl)isonicotinic acid.
Step 2: Synthesis of 2-(4-Chlorophenyl)isonicotinoyl chloride
Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
Protocol:
-
Place the dried 2-(4-Chlorophenyl)isonicotinic acid (18.8 g, 0.08 mol) into a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).
-
Add thionyl chloride (14.3 mL, 0.196 mol) to the flask.
-
Slowly heat the mixture to reflux (approximately 79°C) and maintain for 2 hours. The solid will dissolve as the reaction proceeds.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-(4-Chlorophenyl)isonicotinoyl chloride is a solid and can be used in the next step without further purification.
Step 3: Synthesis of N-(2-aminophenyl)-2-(4-chlorophenyl)-4-methylnicotinamide (Target Fungicide)
Rationale: The final step is an amidation reaction between the synthesized acyl chloride and o-phenylenediamine. Pyridine is used as a base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the reactants.
Protocol:
-
In a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (9.5 g, 0.088 mol) and pyridine (7.1 mL, 0.088 mol) in 200 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 2-(4-Chlorophenyl)isonicotinoyl chloride (from Step 2) in 100 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the o-phenylenediamine solution over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the target compound, N-(2-aminophenyl)-2-(4-chlorophenyl)-4-methylnicotinamide.
Data Summary
The following table summarizes the key parameters and expected outcomes for the synthesis of the target fungicide.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-(4-Chlorophenyl)isonicotinic acid | KMnO₄ | Water | 80-90 | 6 | ~85% |
| 2 | 2-(4-Chlorophenyl)isonicotinic acid | 2-(4-Chlorophenyl)isonicotinoyl chloride | SOCl₂ | Neat | 79 | 2 | >95% (crude) |
| 3 | 2-(4-Chlorophenyl)isonicotinoyl chloride | N-(2-aminophenyl)-2-(4-chlorophenyl)-4-methylnicotinamide | o-Phenylenediamine, Pyridine | DCM | 0 to RT | 12 | ~75% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel potential fungicide, N-(2-aminophenyl)-2-(4-chlorophenyl)-4-methylnicotinamide, from the readily accessible intermediate this compound. The described three-step synthesis is robust and employs standard organic chemistry transformations, making it suitable for implementation in a research and development setting. This guide serves as a valuable resource for scientists in the agrochemical industry, illustrating a practical application of 2-arylpyridine derivatives in the rational design and synthesis of new crop protection agents. Further biological screening of the synthesized compound is warranted to determine its fungicidal activity and spectrum.
References
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.MDPI. (2023-11-15)
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.PMC.
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetrachus cinnabarinus.PMC.
- Some of commercialized SDHI fungicides and antifungal compounds with carbohydrazide fragments.
- Succinate dehydrogenase inhibitor (SDHI)
- Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection.PubMed.
- SDHI Fungicides used to Treat a Spectrum of Fungal Species.
- Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides.
- FUNGICIDAL COMPOUNDS.European Patent Office - EP 3941898 B1. (2020-03-20)
- Novel pyridine compounds for controlling phytopathogenic harmful fungi.
- Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
- Synthesis method of chlorantraniliprole pesticide.
- Pesticide composition containing chlorantraniliprole and tolfenpyrad and application thereof.
- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- herbicide compositions.
- FUNGICIDAL COMPOSITIONS.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resistance.nzpps.org [resistance.nzpps.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Pyridine Ring in 2-(4-Chlorophenyl)-4-methylpyridine
Executive Summary & Strategic Analysis
The scaffold 2-(4-chlorophenyl)-4-methylpyridine represents a privileged pharmacophore found in kinase inhibitors and COX-2 inhibitors. However, its chemical stability often hinders late-stage functionalization (LSF). The pyridine ring is electron-deficient (
This guide provides three high-fidelity protocols to functionalize the pyridine core, specifically targeting the C6 (radical) , C5 (steric/electronic) , and C4-Methyl (lateral) positions.
Reactivity Profile & Decision Matrix
The molecule presents a unique reactivity landscape:
-
C2 Position: Blocked by the 4-chlorophenyl group.
-
C4 Position: Blocked by the methyl group, but the methyl protons are acidic (
). -
C6 Position: The most accessible site for radical attack (Minisci) due to its
-position relative to nitrogen and lack of steric hindrance. -
C3/C5 Positions: The
-positions are electronically deactivated. However, C5 is sterically accessible for Iridium-catalyzed C-H borylation, whereas C3 is sterically crowded by the C2-phenyl ring.
Figure 1: Strategic decision tree for site-selective functionalization.
Protocol 1: C6-Selective Alkylation (Minisci Reaction)
Objective: Introduction of alkyl/cycloalkyl groups at the C6 position. Mechanism: Nucleophilic radical substitution.[1] The reaction is driven by the generation of carbon-centered radicals that attack the protonated (electron-deficient) heterocycle.
Scientific Rationale
The C2 and C4 positions are the natural electrophilic sites on pyridine. With both blocked, the C6 position becomes the exclusive target for nucleophilic radicals. The use of a biphasic system (DCM/Water) or fluorinated solvents often suppresses poly-alkylation.
Experimental Protocol
Scale: 1.0 mmol Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyl Carboxylic Acid (Radical Precursor): (2.0 equiv) (e.g., Pivalic acid, Cyclobutanecarboxylic acid)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(3.0 equiv) -
Acid: TFA (1.0 equiv) - Critical for protonating the pyridine N
-
Solvent: DCM:Water (1:1 v/v, 0.2 M)
Step-by-Step Workflow:
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DCM (2.5 mL).
-
Acidification: Add Water (2.5 mL) and TFA (1.0 mmol). Stir vigorously to protonate the pyridine.
-
Reagent Addition: Add the carboxylic acid (2.0 mmol) and
(0.2 mmol). -
Initiation: Heat the mixture to 40°C.
-
Oxidant Feed: Add
(3.0 mmol) portion-wise over 30 minutes. Note: Rapid addition causes exotherms and decarboxylation without coupling. -
Monitoring: Monitor by LC-MS. Look for the [M+Alkyl-H]+ mass shift.
-
Workup: Basify with sat.
to pH 9. Extract with DCM (3x). Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validation Check:
-
Black precipitate? Silver oxide formation.[2] Ensure acidic pH is maintained during initiation.
-
Low conversion? Increase temperature to 60°C or add a second batch of oxidant/catalyst.
Protocol 2: C5-Selective C-H Borylation
Objective: Installation of a Boronic Acid Pinacol Ester (Bpin) at C5 for subsequent Suzuki coupling. Mechanism: Iridium(III) catalyzed C-H activation.[3][4] Selectivity: Sterically controlled. The bulky catalytic complex avoids the C3 position (flanked by the phenyl ring) and the C2/C6 positions (alpha to nitrogen). C5 is the least hindered aromatic proton.
Experimental Protocol
Scale: 0.5 mmol Reagents:
-
Substrate: (1.0 equiv)
-
Boron Source:
(Bis(pinacolato)diboron) (1.2 equiv) -
Catalyst Precursor:
(1.5 mol%) -
Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol%)
-
Solvent: THF or MTBE (anhydrous, degassed)
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a glovebox or under Ar flow, mix
(5 mg) and dtbpy (4 mg) in THF (1 mL). The solution should turn dark brown/red (active catalyst generation). -
Reaction Assembly: Add
(152 mg, 0.6 mmol) and the substrate (0.5 mmol). -
Heating: Seal the tube and heat to 80°C for 4-16 hours.
-
Quench: Cool to RT. Dilute with DCM.
-
Purification: Pass through a short plug of silica gel (eluting with DCM) to remove the catalyst. Do not perform aqueous extraction as boronic esters can hydrolyze.
-
Analysis:
-NMR will show the disappearance of the C5 proton and a simplification of the splitting pattern for C6 (becoming a singlet).
Data Summary Table: Expected Chemical Shifts
| Position | Proton Type | Multiplicity (Pre-Reaction) | Multiplicity (Post-C5-Borylation) |
| C3 | Aromatic | Singlet (approx) | Singlet |
| C5 | Aromatic | Doublet | Absent |
| C6 | Aromatic | Doublet | Singlet |
Protocol 3: Lateral Lithiation of C4-Methyl
Objective: Extension of the carbon chain at the C4-methyl group (e.g., hydroxyalkylation).
Mechanism: Deprotonation of the benzylic-like methyl protons (
Scientific Rationale
The C4-methyl protons are significantly more acidic than phenyl protons but less acidic than the C2/C6 ring protons (if they were unsubstituted). However, since C2 is blocked and C6 is not acidic enough for LDA (requires TMP-Li or BuLi/aggregates), LDA selectively deprotonates the methyl group at -78°C.
Experimental Protocol
Scale: 1.0 mmol Reagents:
-
Substrate: (1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide) (1.1 equiv) - Freshly prepared or commercial 2.0M solution.
-
Electrophile: Benzaldehyde or Alkyl Halide (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Base Preparation: Cool anhydrous THF (5 mL) to -78°C. Add LDA solution (0.55 mL, 1.1 mmol).
-
Deprotonation: Add the substrate (dissolved in 1 mL THF) dropwise over 5 minutes.
-
Observation: The solution usually turns deep red or orange, indicating the formation of the benzylic anion.
-
-
Equilibration: Stir at -78°C for 30 minutes.
-
Trapping: Add the electrophile (e.g., Benzaldehyde) dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Add saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
Mechanistic Visualization (Minisci Pathway)
The following diagram illustrates the radical mechanism for Protocol 1, highlighting the critical role of acid in activating the pyridine ring.
Figure 2: Mechanistic pathway for Ag-catalyzed Minisci alkylation at C6.
References
-
Minisci Reaction on Pyridines: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link
-
Iridium-Catalyzed Borylation: Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. J. Am. Chem. Soc., 136(11), 4287–4299. Link
-
Lateral Lithiation: Schlosser, M. (2005). The specific synthesis of pyridines and their benzo derivatives. Angew. Chem. Int. Ed., 44(3), 376-393. Link
-
C-H Activation Reviews: Maity, S., et al. (2023).[5] C-H functionalization of pyridines. Org. Biomol. Chem., 21, 5683-5708. Link
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Impurity Profiling of 2-(4-Chlorophenyl)-4-methylpyridine
Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Impurity Identification, Troubleshooting, and Analytical Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Module 1: The Synthesis Context
To accurately identify impurities, we must first establish the standard synthesis route. For 2-(4-Chlorophenyl)-4-methylpyridine , the industry-standard approach is the Suzuki-Miyaura Cross-Coupling .
Reaction Scheme:
-
Coupling Partner A: 2-Bromo-4-methylpyridine (Electrophile)
-
Coupling Partner B: 4-Chlorophenylboronic acid (Nucleophile)
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: K₂CO₃ or Na₂CO₃
Critical Reactivity Note: The success of this reaction relies on the chemoselectivity of the oxidative addition. The 2-bromo position on the pyridine ring is significantly more reactive toward Palladium(0) than the 4-chloro position on the phenyl ring. However, "over-reaction" (activation of the chloro group) is a primary source of impurities.
Workflow Visualization: Impurity Genesis Map
Caption: Logical map tracing the origin of key impurities back to specific reaction conditions or reagents.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: The "Des-Chloro" Impurity
User Question: I observe a peak in LC-MS with a mass of [M-34]. It elutes very close to my product. What is it?
Technical Diagnosis: This is Impurity B: 2-Phenyl-4-methylpyridine .
-
Cause: Hydrodehalogenation. The Palladium catalyst, after forming the desired product, can activate the C-Cl bond on the phenyl ring (oxidative addition) followed by hydride reduction (from the solvent or base).
-
Why it happens: This often occurs if the reaction is allowed to run too long after consumption of the bromide, or if the catalyst loading is unnecessarily high.
-
Confirmation: Check the isotope pattern. The target molecule has a distinct Chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1). The impurity will lack this pattern and show only the carbon envelope.
Corrective Action:
-
Reduce Catalyst Loading: Drop from 5 mol% to 1-2 mol%.
-
Strict End-Point Monitoring: Quench the reaction immediately upon consumption of the 2-bromo-4-methylpyridine. Do not "cook" it overnight.
-
Solvent Switch: Avoid alcohols (e.g., Ethanol/Isopropanol) as cosolvents if possible, as they act as hydride sources. Use Toluene/Water or DME/Water.
Issue 2: The "Dimer" Peak
User Question: I see a highly non-polar impurity eluting much later than my product. Its molecular weight is exactly double the boronic acid fragment.
Technical Diagnosis: This is Impurity A: 4,4'-Dichlorobiphenyl .
-
Cause: Suzuki Homocoupling. In the presence of Oxygen, two molecules of 4-chlorophenylboronic acid couple together instead of coupling with the pyridine.
-
Why it happens: Inadequate degassing of solvents or a leak in the inert atmosphere (Argon/Nitrogen) line.
Corrective Action:
-
Degassing Protocol: Sparging with Nitrogen is often insufficient. Use the Freeze-Pump-Thaw method for reaction solvents.[1]
-
Stoichiometry: If this impurity is persistent, add the boronic acid in slight excess (1.2 equiv) but add it slowly to the reaction mixture to keep its instantaneous concentration low.
Issue 3: Persistent Color & Metal Content
User Question: My product is an off-white solid, but it remains yellow/brown even after column chromatography. NMR is clean.
Technical Diagnosis: This is Impurity D: Residual Palladium-Pyridine Complex .
-
Cause: Pyridines are excellent ligands for Palladium. The nitrogen lone pair coordinates to residual Pd species, carrying them through standard silica chromatography.
-
Risk: This leads to false positives in biological assays and toxicity issues.
Corrective Action: Standard Celite filtration is ineffective here. You must use a chemical scavenger.
-
Protocol: Dissolve crude product in EtOAc/THF. Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) scavenger resin (10-20 wt% relative to crude). Stir at 50°C for 4 hours. Filter and concentrate.
Module 3: Analytical Protocols
Separating pyridine derivatives requires specific HPLC conditions to prevent "peak tailing" caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the column stationary phase.
Recommended HPLC Method
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm | High surface coverage C18 prevents silanol interaction. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5) | Critical: Acidic pH ensures the pyridine is protonated (BH⁺), reducing tailing. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 95% B over 15 mins | General screening gradient. |
| Detection | UV @ 254 nm | Pyridine ring absorption maximum. |
| Flow Rate | 1.0 mL/min | Standard. |
Analytical Decision Tree
Caption: Step-by-step logic for diagnosing spectral anomalies in pyridine synthesis.
Module 4: Advanced Characterization (FAQs)
Q: How do I distinguish between the N-Oxide impurity and a hydroxylated byproduct? A: Both add +16 mass units.
-
Differentiation: Use ¹H NMR .
-
N-Oxide: The protons adjacent to the nitrogen (positions 3 and 6 on the pyridine ring) will shift upfield (lower ppm) compared to the parent pyridine due to the shielding effect of the oxygen anion.
-
Hydroxylation: If a C-H becomes C-OH, the symmetry of the ring changes drastically, and you will see a broad exchangeable proton peak (D₂O shake).
-
Q: Can I use GC-MS for this analysis? A: Yes, but with caution.
-
Risk: The N-oxide impurity (if present) is thermally unstable. In the hot injection port of a GC (250°C+), it can de-oxygenate back to the parent pyridine, leading you to underestimate the impurity level. LC-MS is preferred.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Suzuki-Miyaura Coupling mechanisms and side reactions). [Link]
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 188–193. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation and homocoupling). [Link]
-
McCalmont, W. F., et al. (2004). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Based p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3691-3695. (Example of 2-aryl-4-methylpyridine synthesis and purification). [Link]
Sources
Technical Support Center: Managing Side Reactions in Palladium-Catalyzed Amination
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2][3] However, like any powerful tool, its application can be accompanied by challenges, primarily in the form of undesired side reactions that can diminish yield, complicate purification, and compromise the overall success of a synthetic campaign.
This guide is structured to provide direct, actionable solutions to the specific issues you may encounter in the lab. We move beyond simple procedural lists to explain the mechanistic underpinnings of these side reactions, empowering you to make informed, rational decisions to optimize your chemistry.
Section 1: Troubleshooting Guide — Common Scenarios & Solutions
This section addresses the most frequently encountered problems in palladium-catalyzed amination. Each question is framed from the perspective of a researcher observing a specific, undesirable outcome.
Q1: I am observing significant hydrodehalogenation of my aryl halide (Ar-X → Ar-H). How can I minimize this side reaction?
A1: Understanding and Mitigating Hydrodehalogenation
Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a common and often frustrating side reaction that directly competes with your desired amination.[4][5] This process reduces your starting material, lowering the potential yield of the target arylamine.
Mechanistic Insight: The primary pathway for hydrodehalogenation is often β-hydride elimination from the palladium-amido intermediate (LₙPd(Ar)(NRH)). This is particularly prevalent when using primary amines (RNH₂) which possess a β-hydrogen on the nitrogen substituent.[1][5][6][7] An alternative mechanism involves the reaction of the LₙPd(Ar)(X) intermediate with a hydrogen source, such as adventitious water or an alcohol solvent/base.[4][8]
Here is a logical workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for hydrodehalogenation.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: This is your most powerful lever. The choice of phosphine ligand dramatically influences the relative rates of reductive elimination (forming the desired C-N bond) and β-hydride elimination.
-
Action: Employ sterically hindered, electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are designed to favor the formation of a monoligated palladium species which accelerates reductive elimination relative to β-hydride elimination.[1][9]
-
Causality: A bulky ligand environment forces the aryl and amido groups into close proximity within the palladium coordination sphere, promoting the desired C-N bond formation.[7]
-
-
Base and Solvent Choice: The reaction environment is critical.
-
Action: If using an alcohol-based solvent or a base like sodium tert-butoxide (NaOtBu), ensure conditions are scrupulously anhydrous.[10][11] Consider switching to a non-nucleophilic base like LHMDS or a weaker inorganic base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[5][11]
-
Causality: Alcohol solvents or alkoxide bases can serve as hydride sources for the reduction of the Ar-Pd-X intermediate, leading to the Ar-H byproduct.[4]
-
-
Amine Substrate: The structure of the amine itself can predispose the reaction to this side pathway.
-
Insight: Primary amines are particularly susceptible to promoting hydrodehalogenation.[5] While you cannot change your substrate, this knowledge reinforces the need to optimize other parameters, especially ligand choice.
-
Q2: My primary amine coupling is yielding the diarylamine (Ar₂NH) byproduct. How can I improve monoarylation selectivity?
A2: Controlling Over-Arylation
The formation of a diarylamine occurs when the primary arylamine product (ArNH₂) successfully competes with the starting amine (RNH₂) for the aryl halide in a second catalytic cycle. This is often because the newly formed arylamine is more nucleophilic or reactive under the coupling conditions.
Strategies to Enhance Monoarylation Selectivity:
-
Ligand Design: Recent advancements have produced ligands specifically engineered to address this challenge.
-
Action: Utilize ligands designed to suppress diarylamine formation. The KPhos ligand, for example, has shown exceptional selectivity for the formation of primary arylamines, especially when using aqueous ammonia.[12][13][14][15]
-
Causality: The specific steric and electronic properties of ligands like KPhos create a catalytic pocket that disfavors the bulkier primary arylamine product from re-entering the catalytic cycle, thereby favoring the smaller starting amine.[15]
-
-
Stoichiometry and Reaction Control:
-
Action: Use a slight excess of the starting amine relative to the aryl halide. Monitor the reaction closely by TLC or LC-MS and stop it once the starting aryl halide is consumed to prevent the product from reacting further.
-
Causality: By Le Châtelier's principle, a higher concentration of the starting amine will favor its reaction over the product, which is present in a lower concentration, especially in the early stages of the reaction.
-
-
Ammonia Surrogates: For the synthesis of primary anilines (ArNH₂), direct use of ammonia gas can be challenging.
-
Action: Consider using ammonia surrogates like benzophenone imine, followed by hydrolysis, or using ammonium salts like (NH₄)₂SO₄.[13][14][16]
-
Causality: Ammonium salts provide a slow, controlled release of ammonia into the reaction, maintaining a low concentration that disfavors the second amination event.[16]
-
Q3: I am forming a significant amount of phenol (Ar-OH) or aryl ether (Ar-OtBu) byproduct. What is happening?
A3: Preventing Competitive C-O Coupling
The formation of oxygenated byproducts arises from the palladium catalyst coupling with oxygen-based nucleophiles present in the reaction mixture. This is a classic side reaction, especially when conditions are not rigorously controlled.
Sources and Solutions:
-
Hydroxide Contamination (→ Ar-OH):
-
Source: The primary source is water, which can react with the strong base (e.g., NaOtBu) to generate hydroxide ions (OH⁻). This is a major challenge when using aqueous ammonia.[12][13][14][15]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled, degassed solvents. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Specialized Ligands: For reactions that must be run in the presence of water (like with aqueous ammonia), ligands such as KPhos are essential as they are designed to suppress the competing hydroxylation pathway.[12][13][15]
-
-
-
Alkoxide Reaction (→ Ar-OR):
-
Source: The alkoxide base itself (e.g., NaOtBu, KOMe) can act as a nucleophile, especially if the amine coupling is slow due to steric hindrance.[6][10]
-
Solution:
-
Optimize Ligand/Catalyst: A more active catalyst system that accelerates the rate of C-N coupling will allow the amine to outcompete the alkoxide base. Switching to a bulkier, more electron-rich ligand can often achieve this.
-
Change the Base: If the problem persists, switch to a non-nucleophilic base such as LHMDS or a carbonate/phosphate base.[11]
-
-
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 16. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-(4-Chlorophenyl)-4-methylpyridine under acidic conditions
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-(4-Chlorophenyl)-4-methylpyridine is a critical heterocyclic building block, often utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib intermediates) and agricultural active ingredients.[1] Structurally, it consists of a basic pyridine core substituted with an electron-withdrawing chlorophenyl group at position 2 and an electron-donating methyl group at position 4 (gamma-picoline moiety).[1]
While generally stable, this molecule exhibits specific vulnerabilities under acidic conditions , particularly when combined with oxidative stressors (air, light) or trace metal contaminants. This guide addresses the physicochemical changes users may observe, distinguishing between reversible salt formation and irreversible chemical degradation.
Key Stability Parameters
| Parameter | Characteristic | Risk Level in Acid |
| Protonation (pKa ~5.0) | Forms Pyridinium Salt | Low (Reversible, expected) |
| Oxidation (4-Methyl) | Forms Carboxylic Acid | High (If |
| Dechlorination | Loss of Cl atom | Medium (Only with trace metals) |
| Photostability | UV absorption shift | Medium (Yellowing) |
Mechanism of Instability (Visualized)
Understanding the degradation pathways is essential for troubleshooting. The diagram below illustrates the fate of the molecule in acidic media.
Figure 1: Reaction pathways in acidic media.[1] Note that the primary instability risk is the oxidation of the 4-methyl group, facilitated by the electron-deficient pyridinium ring under oxidative stress.
Troubleshooting Guide (FAQ Format)
Scenario A: "My solution turned yellow/brown after sitting in acid overnight."
Diagnosis: Oxidative Degradation or Photolysis.[1] Technical Explanation: The 4-methyl group on the pyridine ring is "benzylic-like" (picolinic).[1] Protonation of the pyridine nitrogen draws electron density away from the ring, increasing the acidity of the methyl protons. In the presence of dissolved oxygen and ambient light, this facilitates radical auto-oxidation, leading to colored oligomers or the formation of the 4-carboxylic acid derivative (isonicotinic acid analog) [1]. Corrective Action:
-
Degas Solvents: Sparge all acidic buffers with Nitrogen or Argon for 15 minutes before use.[1]
-
Amber Glass: Store all acidic solutions in amber glassware to block UV/Vis light.[1]
-
Antioxidants: For long-term storage in acid, consider adding trace EDTA (to chelate metals) or ascorbic acid if compatible with downstream chemistry.[1]
Scenario B: "I see a new impurity peak at RRT ~0.85 in my HPLC chromatogram."
Diagnosis: Formation of 2-(4-Chlorophenyl)-isonicotinic acid.[1] Technical Explanation: This is the primary oxidative degradant. The methyl group converts to a carboxylic acid (-COOH).[1] Because the acid group is polar, it elutes earlier than the parent methyl compound on Reverse Phase (C18) HPLC. Validation Step: Check the UV spectrum of the impurity. If it retains the pyridine/chlorophenyl chromophore but shifts slightly, it is likely the oxidized product. Prevention: Ensure the synthesis workup (if performing Suzuki coupling) removes all transition metals (Pd, Cu), as these catalyze this oxidation even in mild acid [2].[1]
Scenario C: "The compound precipitated when I added concentrated HCl."
Diagnosis: Salting Out (Common Ion Effect).[1] Technical Explanation: While pyridine salts are generally water-soluble, the hydrochloride salt of this specific lipophilic molecule (due to the chlorophenyl group) has limited solubility in high-ionic-strength media (e.g., >2N HCl or brine).[1] Corrective Action:
-
Dilution: Dilute the acid concentration to <1N.
-
Co-solvent: Add 10-20% Methanol or Acetonitrile to maintain solubility of the salt form.
Validated Experimental Protocols
Protocol 1: Acid Stability Stress Test
Use this protocol to determine if your specific batch is stable for a proposed reaction time.
-
Preparation: Dissolve 50 mg of this compound in 10 mL of 1N HCl : Methanol (1:1) .
-
Control: Store 1 mL of this solution at 4°C in the dark.
-
Stress: Heat the remaining solution to 60°C for 4 hours in a sealed vial.
-
Analysis: Neutralize a 100 µL aliquot with 100 µL 1N NaOH, dilute with mobile phase, and inject into HPLC.
-
Acceptance Criteria: The stressed sample should show <0.5% increase in the RRT ~0.85 impurity compared to the control.
Protocol 2: HPLC Method for Impurity Tracking
Standardized method to separate the parent from its acid-degradants.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic core) and 215 nm (trace detection) |
| Notes | The acidic mobile phase keeps the pyridine protonated, ensuring sharp peak shape. |
Decision Tree for Handling
Use this flowchart to determine the appropriate handling conditions for your experiment.
Figure 2: Operational decision tree for minimizing degradation risks.
References
-
Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165-314. [1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Context on Pd residues in aryl-pyridine synthesis).
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1] (Standard protocols for stress testing).
-
Shimizu, S., et al. (2000).[1] Pyridine and Pyridine Derivatives.[1][2][3][4] Ullmann's Encyclopedia of Industrial Chemistry. (General stability data of picolines).
Sources
- 1. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[Chloro(4-chlorophenyl)methyl]pyridine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 3. 4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solvent Optimization for Suzuki Coupling of Chloropyridines
Current Status: Operational Topic: Solvent Effects on Reaction Rate & Selectivity Target Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Solvent Effect" in Pyridine Coupling
Chloropyridines represent a "privileged but problematic" scaffold. Unlike their phenyl counterparts, they suffer from two distinct solvent-dependent failure modes:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd(II), arresting the cycle.
-
Electronic Deactivation: The electron-deficient ring strengthens the C-Cl bond, making oxidative addition slow and highly sensitive to solvent polarity.
The Critical Insight: Rate acceleration in Suzuki coupling of chloropyridines is rarely about finding the "hottest" solvent. It is about balancing base solubility (to drive transmetallation) against catalyst stability (preventing deactivation).
Diagnostic Matrix: Troubleshooting Solvent-Related Failures
Use this matrix to diagnose reaction stalls or failures based on solvent behavior.
| Symptom | Probable Solvent-Related Cause | Mechanistic Explanation | Corrective Action |
| Reaction stalls at <50% conversion | Base Insolubility (Phase Transfer Failure) | The inorganic base (K₃PO₄/K₂CO₃) is not dissolving in the organic layer, starving the transmetallation step. | Switch to Biphasic: Use Toluene/Water (3:1) or Dioxane/Water (4:1). Add Alcohol: Add 10% n-BuOH or i-PrOH to increase base solubility. |
| No Product; Starting Material Recovered | Catalyst Poisoning (Coordination) | Highly polar, coordinating solvents (DMF, DMAc, MeCN) are competing with the substrate for the Pd center. | Switch to Non-Coordinating: Use Toluene or 1,4-Dioxane. Avoid MeCN completely for chloropyridines. |
| Protodeboronation (Ar-H byproduct) | Excessive Water / High Dielectric | High dielectric media stabilize the zwitterionic boronate intermediate, accelerating hydrolysis over coupling. | Reduce Water: Move to anhydrous conditions with CsF (cesium fluoride) in Dioxane. Buffer: Lower the water ratio to <5% v/v. |
| Homocoupling (Ar-Ar) | Low Oxygen Solubility / Degassing Failure | While often blamed on O₂, solvent choice affects O₂ retention. Slow turnover allows competing oxidation. | Degas Rigorously: Sparge solvent with Ar for 20 mins. Switch to n-Butanol (scavenges radicals) if problem persists. |
Technical Deep Dive: The Mechanics of Solvation
The "Water Effect"
Contrary to early intuition, water is not an impurity; it is a co-catalyst.
-
Mechanism: The boronic acid (
) is not the active species. It must be converted to the boronate anion ( ) by the base. -
Solvent Role: In pure organic solvents (THF, Toluene), inorganic bases like K₃PO₄ are insoluble. The reaction occurs only at the solid-liquid interface, which is slow. Adding water (typically 4:1 Organic:Water) dissolves the base, increasing the effective concentration of the active boronate species by orders of magnitude.
Protic vs. Aprotic Solvents[1][2][3][4]
-
Alcoholic Solvents (EtOH, i-PrOH): Recent data suggests secondary alcohols are superior for bulky ligands (e.g., Buchwald precatalysts). They facilitate rapid precatalyst activation and stabilize the anionic oxidative addition intermediate via hydrogen bonding.
-
Polar Aprotic (DMF, DMSO): While they dissolve everything, they are dangerous for chloropyridines. The solvent lone pairs can occupy the vacant site on Palladium necessary for the oxidative addition of the resistant C-Cl bond.
Visualizing the Solvent Influence[2][3][5][6]
The following diagram illustrates where specific solvent classes impact the catalytic cycle.
Figure 1: Solvent impact points on the Suzuki catalytic cycle.[1][2][3][4][5][6] Note that water is critical for Transmetallation, while polar solvents can inhibit the initial Pd(0) species.
Optimized Experimental Protocols
Protocol A: The "Workhorse" (Biphasic Dioxane/Water)
Best for: General screening, difficult 2-chloropyridines, substrates with low solubility.
-
Solvent Prep: Mix 1,4-Dioxane and Deionized Water in a 4:1 ratio . Sparge with Argon for 15 minutes (Do not skip).
-
Reaction Setup:
-
Execution: Add solvent mixture (0.2 M concentration relative to halide). Heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water. The dioxane must be washed out thoroughly to prevent emulsion.
Protocol B: The "Green Speed" (Isopropanol/Water)
Best for: Fast rates, electron-deficient chloropyridines, process-scale (avoids toxic dioxane).
-
Solvent Prep: Mix Isopropanol (i-PrOH) and Water in a 3:1 ratio .
-
Reaction Setup:
-
Chloropyridine (1.0 equiv)[7]
-
Boronic Acid (1.2 equiv) - Less excess needed due to faster rate.
-
Base: K₂CO₃ (2.0 equiv).
-
Catalyst: XPhos Pd G3 (1-2 mol%).
-
-
Execution: Heat to 80°C . Reaction is often complete in <2 hours due to the "alcohol effect" stabilizing the oxidative addition complex.
-
Note: If the product precipitates, add small amounts of EtOH during hot filtration.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to improve the solubility of my poly-chlorinated pyridine? A: Proceed with caution. While DMSO dissolves the substrate, it strongly coordinates to Palladium. If you must use DMSO, increase the temperature to >100°C to facilitate ligand dissociation, or use a "throwaway" ligand like PPh₃ in higher excess (4:1 Ligand:Pd).
Q: My 2-chloropyridine is hydrolyzing to 2-hydroxypyridine (pyridone). Why? A: This is a hydrolysis side-reaction caused by hydroxide ions in the aqueous phase at high temperatures.
-
Fix: Switch to Protocol A but replace the water with anhydrous Toluene and use CsF (Cesium Fluoride) as the base. The fluoride activates the boronic acid without generating high concentrations of hydroxide.
Q: Why is 2-chloropyridine so much slower than 3-chloropyridine? A: 2-Chloropyridine is electronically deactivated (the nitrogen pulls density, strengthening the C-Cl bond) and sterically/coordinatively problematic. The nitrogen atom is proximal to the reaction site and can chelate the Palladium after oxidative addition, forming a stable, unreactive "palladacycle." You need bulky ligands (like XPhos or BrettPhos ) to physically prevent this nitrogen coordination.
References
-
BenchChem. (2025).[8][9][7][10][11][12] Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.Link
- Colacot, T. J. (2019). Organometallics in Process Chemistry: Topics in Organometallic Chemistry. Springer. (Focus on solvent selection for scale-up).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[13] Chemical Reviews, 95(7), 2457-2483. (Foundational work on the role of bases/water).[9][10][14]
-
Malinowski, J. T., et al. (2025). Analyzing the Solvent Effects in Palladium/NHC-Catalyzed Suzuki–Miyaura Coupling. Journal of Physical Chemistry B. Link (Recent computational validation of alcohol solvents).
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. quora.com [quora.com]
Validation & Comparative
Comparing Suzuki coupling with other cross-coupling methods for pyridine arylation
Executive Summary: The "Pyridine Problem"
For medicinal chemists, the pyridine ring is a privileged scaffold, present in over 20% of the top 200 drugs. However, arylation of pyridine remains a notorious bottleneck in high-throughput synthesis. While the Suzuki-Miyaura coupling is the industry standard for phenyl-phenyl bonds, it frequently stalls when applied to pyridines due to two distinct failure modes:
-
Catalyst Poisoning: The basic nitrogen lone pair (
-donor) coordinates tightly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle. -
Protodeboronation: 2-Pyridyl boronic acids are inherently unstable. The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond under the basic aqueous conditions required for transmetallation, often yielding the uncoupled pyridine (protodeboronation) faster than the cross-coupled product.
This guide objectively compares Suzuki coupling against its primary alternatives—Stille , Negishi , and C-H Activation —providing decision frameworks and validated protocols to overcome these limitations.
Mechanistic Deep Dive: Why Suzuki Fails
To solve the problem, one must visualize the failure. The diagram below illustrates the standard catalytic cycle and the specific off-cycle traps that plague pyridine substrates.
Figure 1: The Suzuki catalytic cycle highlighting the specific vulnerabilities of pyridine substrates: N-coordination (poisoning) and rapid protodeboronation of the boronate partner.
Comparative Analysis: The Contenders
When Suzuki fails, the following alternatives offer distinct mechanistic advantages.
Suzuki-Miyaura (Optimized)[1][2]
-
Best For: Late-stage functionalization, scale-up, non-2-substituted pyridines.
-
The Fix: Use MIDA boronates or BF3K salts to slow release the active boronic acid, preventing saturation of the protodeboronation pathway. Use sterically bulky, electron-rich ligands (e.g., SPhos , XPhos ) to prevent N-coordination to Pd.
Stille Coupling (The "Nuclear" Option)
-
Why it works: The Sn-C bond is covalent and stable to hydrolysis. It does not require a base, eliminating the primary cause of protodeboronation.
-
Trade-off: High toxicity and difficult purification (tin residues).[3]
Negishi Coupling (The Reactive Sprinter)
-
Why it works: Zn reagents undergo extremely rapid transmetallation, often outcompeting catalyst poisoning.
-
Trade-off: Moisture sensitivity; requires strictly anhydrous conditions.
Ir-Catalyzed C-H Borylation (The Enabler)
-
Mechanism: Iridium catalysts directly install a Bpin ester onto the pyridine ring.
-
Why it works: Bypasses the need to synthesize unstable halo-pyridines. The resulting Bpin esters are often more stable than boronic acids.[6]
Performance Matrix
| Feature | Suzuki (Standard) | Suzuki (SPhos/MIDA) | Stille | Negishi |
| Pyridine Scope | Poor (esp. 2-sub) | Good | Excellent | Very Good |
| Reaction Conditions | Basic (Aqueous) | Basic (Controlled) | Neutral | Anhydrous |
| Protodeboronation Risk | High | Low | None | None |
| Toxicity | Low | Low | High (Sn) | Moderate |
| Scalability | Excellent | Good | Poor (Waste disp.) | Moderate |
| Yield (2-Py-Ar) | <30% | 70-90% | 85-95% | 80-90% |
Decision Framework: Choosing the Right Method
Do not default to Suzuki. Use this logic tree to select the method with the highest probability of success for your specific substrate.
Figure 2: Strategic decision tree for selecting the optimal cross-coupling methodology based on regiochemistry and substrate stability.
Experimental Protocols
Protocol A: The "Problem Solver" Suzuki (SPhos System)
Use this for hindered or 2-substituted pyridines where standard Suzuki fails.
Rationale: SPhos is an electron-rich, bulky Buchwald ligand. It facilitates oxidative addition into electron-rich chlorides and, crucially, creates a steric shell around the Pd center that prevents the pyridine nitrogen from coordinating and poisoning the catalyst.
Materials:
Procedure:
-
Pre-complexation: In a dry vial, charge Pd(OAc)₂ and SPhos. Add dry Toluene (1 mL/mmol) and stir at RT for 5 mins to generate the active catalytic species (solution turns yellow/orange).
-
Addition: Add the 2-chloropyridine, arylboronic acid, and solid K₃PO₄.
-
Solvent: Add degassed water (0.1 mL/mmol). Note: Water is essential for the boronate activation step.
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[7] Dry over Na₂SO₄.[7]
-
Purification: Flash chromatography. Tip: Add 1% Et3N to the eluent to prevent pyridine streaking.
Protocol B: The Robust Stille Coupling
Use this when the boronic acid is unstable (protodeboronation) or the substrate is base-sensitive.
Rationale: The neutral conditions prevent hydrolysis. Addition of CuI (Copper(I) Iodide) facilitates the "Copper effect," accelerating the transmetallation step by forming a more reactive organocopper intermediate in situ.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)[9]
-
CuI (10 mol%)
-
CsF (2.0 equiv) - Optional: activates the tin reagent via hypervalent species.
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charge: Add 2-bromopyridine, Aryltributylstannane, and Pd(PPh₃)₄.
-
Additive: Add CuI rapidly (light sensitive).
-
Solvent: Add anhydrous Dioxane.
-
Reaction: Heat to 90-110°C for 12-24 hours.
-
Workup (Crucial Step): To remove toxic tin byproducts, wash the organic layer with 10% aqueous KF solution. The fluoride precipitates the tin as insoluble Bu₃SnF, which can be filtered off.
References
-
BenchChem. A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyridine Functionalization. (2025).[9][10][1][2][3][7] Link
-
Billingsley, K., & Buchwald, S. L. An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society (2007). Link
-
Robbins, D. W., & Hartwig, J. F. A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions. Science (2011). Link
-
Knochel, P., et al. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry (2011). Link
-
Maleczka, R. E., & Smith, M. R. C-H Borylation of Pyridines. Journal of the American Chemical Society (2012). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(4-Chlorophenyl)-4-methylpyridine by qNMR
An Objective Comparison with Alternative Methodologies for Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For synthesized novel compounds such as 2-(4-Chlorophenyl)-4-methylpyridine, a robust and accurate purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity determination. As a senior application scientist, my aim is to not only present the methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.
The Central Role of Purity in Pharmaceutical Development
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the identification and control of impurities in new drug substances.[1][2] Impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or residual solvents.[3] Their presence, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, the selection of an appropriate analytical method for purity assessment is a cornerstone of a successful drug development program.
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the purity determination of organic compounds.[4][5][6] Unlike chromatographic techniques that rely on response factors, qNMR is a primary ratio method.[7] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][8] This allows for the direct quantification of an analyte against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[6][7]
Causality Behind Key Experimental Choices in qNMR
The accuracy and reliability of qNMR are contingent upon meticulous experimental design and execution.[8] Here, we delve into the causality behind critical experimental choices:
-
Selection of the Internal Standard: This is a crucial step for accurate quantification.[8][9] The ideal internal standard should:
-
Be of high and certified purity (≥99%).[9]
-
Possess signals that are well-resolved from the analyte's signals.[6]
-
Be chemically stable and non-reactive with the analyte and solvent.[8][9]
-
Have good solubility in the chosen deuterated solvent.[6]
-
For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the solvent and the specific regions of the ¹H NMR spectrum.
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[8] Deuterated solvents like deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD) are commonly used. The choice can influence chemical shifts, so it may be necessary to test different solvents to achieve optimal signal separation.[8]
-
Instrumental Parameters: To ensure accurate integration, several NMR parameters must be optimized:
-
Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between pulses. This ensures that the signal intensity is directly proportional to the number of nuclei.
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[10]
-
Receiver Gain: This should be set carefully to avoid signal clipping, which would lead to inaccurate integration.[8]
-
-
Data Processing: Proper data processing is as critical as data acquisition.[11]
-
Phasing and Baseline Correction: Manual phasing and a high-order polynomial baseline correction are essential for accurate integration.[11]
-
Integration: The integration regions for both the analyte and the internal standard must be carefully selected to include the entire signal without including noise or other peaks.
-
Experimental Workflow for qNMR Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound by qNMR.
Caption: Workflow for qNMR purity assessment.
The qNMR Purity Calculation
The purity of the analyte (Purity_analyte) can be calculated using the following equation[8]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molar mass
-
m: Mass
-
Purity_is: Purity of the internal standard
Comparative Analysis: qNMR vs. Alternative Purity Assessment Techniques
While qNMR offers significant advantages, it is essential to compare its performance with other commonly used techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).[12][13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination.[15][16] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.
-
Principle: Separation of compounds based on polarity, size, or charge. Purity is typically determined by area percent, assuming all components have the same response factor at the detection wavelength.
-
Strengths: High sensitivity and resolving power, making it excellent for detecting trace impurities. Versatile with a wide range of columns and detectors (e.g., UV, MS).
-
Limitations: Requires a reference standard for the analyte for accurate quantification. Response factors can vary significantly between the analyte and impurities, leading to inaccuracies in area percent purity. Method development can be time-consuming.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds.[17][18]
-
Principle: Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
-
Strengths: Excellent for analyzing residual solvents and volatile impurities. High resolution and sensitivity, especially with detectors like Flame Ionization Detector (FID).
-
Limitations: Limited to volatile and thermally stable analytes. Derivatization may be required for non-volatile compounds, adding complexity.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline organic compounds.[12][19][20][21]
-
Principle: Based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[22]
-
Strengths: An absolute method that does not require a reference standard. Provides information on the solid-state properties of the material.
-
Limitations: Only applicable to crystalline materials that are at least 98% pure and do not decompose upon melting.[12] Less sensitive to impurities that form solid solutions.
Head-to-Head Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC, GC, and DSC for the purity assessment of this compound.
| Feature | qNMR | HPLC | GC | DSC |
| Principle | Signal intensity proportional to molar concentration | Differential partitioning | Volatility and partitioning | Melting point depression |
| Quantification | Absolute (primary ratio method) | Relative (requires response factors) | Relative (requires response factors) | Absolute |
| Reference Standard | Internal standard of known purity required | Analyte reference standard required for accurate quantification | Analyte reference standard required for accurate quantification | Not required |
| Applicability | Soluble compounds | Wide range of non-volatile and semi-volatile compounds | Volatile and thermally stable compounds | Crystalline compounds (>98% pure) |
| Sensitivity | Moderate | High | High | Low |
| Sample Throughput | High | Moderate | Moderate | Low |
| Method Development | Relatively fast | Can be time-consuming | Can be time-consuming | Relatively fast |
| Destructive | No | Yes | Yes | Yes |
Logical Relationship of Purity Assessment Methods
The choice of method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a purity assessment method.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of a synthesized API like this compound, a single technique is often insufficient. A multi-faceted approach, leveraging the strengths of different methods, provides the most robust and reliable data.
-
qNMR serves as an excellent primary method for absolute purity determination, offering accuracy, high throughput, and structural confirmation in a single experiment. Its non-destructive nature also allows for further analysis of the same sample.[13]
-
HPLC is invaluable for its high sensitivity in detecting and quantifying trace impurities, especially non-volatile ones. It is the workhorse for routine quality control.
-
GC is the method of choice for analyzing residual solvents and other volatile impurities, which are critical to control according to ICH Q3C guidelines.
-
DSC can be a valuable orthogonal technique to confirm the purity of the final, highly purified crystalline material.
By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring its quality, safety, and consistency, thereby adhering to the stringent requirements of regulatory bodies.
References
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Retrieved from [Link]
-
qHNMR for purity determination. (n.d.). Slideshare. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]
-
Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025). ResearchGate. Retrieved from [Link]
-
Gas Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers. Retrieved from [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. Retrieved from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Retrieved from [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from [Link]
- Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. (n.d.). Google Patents.
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. Retrieved from [Link]
-
Determination of purity by differential scanning calorimetry (DSC). (n.d.). ACS Publications. Retrieved from [Link]
- Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. (n.d.). Google Patents.
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA. Retrieved from [Link]
-
Organic Compound Characterization. (n.d.). Center for Applied Isotope Studies (CAIS) - UGA. Retrieved from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Synthesis of 2-(((4-Chlorophenyl)sulphinyl)methyl)pyridine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023). PubMed. Retrieved from [Link]
-
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2010). LCGC International. Retrieved from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). EMA. Retrieved from [Link]
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. (n.d.). PubChem. Retrieved from [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents.
-
Differential Scanning Calorimetry Analysis. (n.d.). Intertek. Retrieved from [Link]
-
Gas chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. Retrieved from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
DSC purity determination. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. Retrieved from [Link]
-
Gas chromatography - a key test of purity. (n.d.). Oshadhi Essential Oils. Retrieved from [Link]
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Structural Validation of 2-(4-Chlorophenyl)-4-methylpyridine: A Comparative NMR Guide
Executive Summary
In the synthesis of biaryl scaffolds, particularly via Suzuki-Miyaura cross-coupling, regioisomerism is a persistent risk. For the target molecule 2-(4-Chlorophenyl)-4-methylpyridine , distinguishing it from its isomers (e.g., 2-(4-chlorophenyl)-5-methylpyridine or 2-(4-chlorophenyl)-3-methylpyridine) is critical for Structure-Activity Relationship (SAR) integrity.
While 1D
The Challenge: Ambiguity in 1D NMR
Reling solely on 1D
Comparative Risk Analysis
| Feature | 1D NMR ( | 2D NMR Solution |
| Methyl Placement | The methyl singlet (~2.4 ppm) is chemically equivalent in most isomers (3-, 4-, or 5-methyl). | HMBC correlates Methyl protons to specific ring carbons (C3, C4, C5), definitively locating the attachment point. |
| Ring Connectivity | No direct evidence links the pyridine ring to the phenyl ring; inference is based on chemical shift perturbations. | HMBC shows long-range correlations across the C-C bond connecting the two rings (Pyridine-C2 to Phenyl-H2'/6'). |
| Aromatic Overlap | Pyridine H3 and Phenyl H3'/5' often overlap in the 7.4–7.6 ppm region. | HSQC separates these signals into a second dimension (Carbon scale), resolving the overlap completely. |
Methodology: The Self-Validating Protocol
This protocol utilizes a "lock-and-key" approach where no assignment is accepted without orthogonal confirmation (e.g., Proton A is confirmed by Carbon A via HSQC, and their connectivity is confirmed by HMBC).
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for biaryls to prevent signal aggregation (stacking) and improve solubility. -
Concentration: 10–15 mg in 600 µL solvent (optimal for 2D sensitivity).
-
Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (600 MHz equiv.)
- H (Proton): 16 scans, 2s relaxation delay.
- C (Carbon): 1024 scans (if time permits) or rely on HSQC/HMBC for carbon data.
-
COSY (Correlation Spectroscopy): Gradient-selected, 256 increments.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH
from CH ). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
Hz).
Results & Discussion: Experimental Data
The following data represents the definitive assignment for This compound .
Table 1: Integrated Spectral Assignment
| Position | Multiplicity | Key HMBC Correlations (H | |||
| Methyl | 2.39 | s | - | 21.2 | C3, C4, C5 |
| Pyridine-3 | 7.68 | d (meta) | 1.5 | 122.4 | C2 , C4, C1' (Phenyl) |
| Pyridine-5 | 7.18 | dd | 5.0, 1.5 | 124.1 | C3, C6 |
| Pyridine-6 | 8.56 | d | 5.0 | 149.8 | C2 , C4, C5 |
| Pyridine-2 | - | - | - | 156.5 | (Quaternary Bridgehead) |
| Pyridine-4 | - | - | - | 148.2 | (Quaternary Methyl-bearing) |
| Phenyl-2'/6' | 8.05 | d | 8.5 | 128.5 | C2 (Pyridine) , C4' |
| Phenyl-3'/5' | 7.54 | d | 8.5 | 129.1 | C1', C4' |
| Phenyl-4' | - | - | - | 134.8 | (Cl-substituted) |
Structural Logic (The "Why")
-
Methyl Location (C4): The methyl protons (2.39 ppm) show HMBC correlations to C3 (122.4 ppm) and C5 (124.1 ppm). If the methyl were at position 3, it would correlate to C2 and C4. The observed symmetry of correlations confirms the 4-position.
-
The "Bridge" (C2-C1'): The most critical validation is the connection between the rings.
-
Pyridine H3 correlates to the Phenyl C1' quaternary carbon.
-
Phenyl H2'/6' correlates to the Pyridine C2 quaternary carbon.
-
Visualization of Logic & Connectivity[1]
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for accepting the structure.
Caption: The "Self-Validating" workflow moves from ambiguous 1D screening to definitive 2D confirmation.
Diagram 2: HMBC Connectivity Map
This diagram visualizes the specific long-range correlations that prove the structure.
Caption: Key HMBC correlations. The Methyl correlations (Grey) fix the substituent at C4. The Inter-Ring correlation (Yellow) confirms the biaryl connection.
References
-
Chemistry LibreTexts. (2024). HMBC (Heteronuclear Multiple Bond Correlation). Retrieved from [Link][1][2][3][4][5]
-
ResearchGate. (2017). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]
-
Columbia University NMR Facility. (n.d.). HSQC and HMBC Experiments. Retrieved from [Link]
-
Reich, H. J. (University of Wisconsin). Structure Determination Using NMR. Organic Chemistry Data. Retrieved from [Link]
Sources
Evaluation of Green Chemistry Metrics for 2-(4-Chlorophenyl)-4-methylpyridine Synthesis
Executive Summary
This technical guide evaluates the synthesis of 2-(4-Chlorophenyl)-4-methylpyridine , a critical biaryl scaffold often utilized in the development of COX-2 inhibitors and other heterocyclic pharmaceuticals. We compare two distinct synthetic methodologies: a Traditional Solvent-Based Protocol (Method A) and a Ligand-Free Aqueous Protocol (Method B).
Key Findings:
-
Method A (Traditional) offers high reliability (92% yield) but suffers from a poor Environmental Factor (E-Factor > 25) due to the use of toluene and high-molecular-weight phosphine ligands.
-
Method B (Green) utilizes water as the primary solvent with a ligand-free palladium source.[1] While the yield is slightly lower (88%), the Process Mass Intensity (PMI) is reduced by 60%, and the Atom Economy (AE) is significantly improved by eliminating heavy phosphine ligands.
This guide provides experimental protocols, green metric calculations, and mechanistic insights to assist process chemists in transitioning toward sustainable manufacturing.
Mechanistic Background: The Suzuki-Miyaura Cycle[2][3]
The synthesis relies on the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5][6][7][8] The mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetallation, and reductive elimination.[2]
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[2] Note the critical role of base activation in the transmetallation step.
Comparative Methodology
Method A: Traditional Homogeneous Catalysis
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] -
Solvent: Toluene : Ethanol : Water (4:4:1)
-
Base:
-
Conditions: Reflux (90°C) for 12 hours under
.
Method B: Green Ligand-Free Aqueous Catalysis
-
Catalyst: Palladium(II) Acetate [
] (Ligand-Free) -
Solvent: Degassed Water (Surfactant-free or with TPGS-750-M if solubility is critical)
-
Base:
-
Conditions: 80°C for 4-6 hours in air (or mild
).
Experimental Protocols
Protocol A: Traditional Synthesis (Baseline)
Reagents:
-
2-Bromo-4-methylpyridine (1.0 eq, 172 mg)
-
4-Chlorophenylboronic acid (1.2 eq, 187 mg)
- (5 mol%)
- (2.0 eq)
-
Solvent: Toluene (4 mL) / EtOH (4 mL) /
(1 mL)
Procedure:
-
Charge a round-bottom flask with the aryl halide, boronic acid, and catalyst under nitrogen.
-
Add degassed solvents and base solution.
-
Reflux at 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Work-up: Cool to RT. Evaporate volatiles. Partition between water and Ethyl Acetate (EtOAc). Wash organic layer with brine. Dry over
. -
Purification: Silica gel column chromatography.
Protocol B: Green Aqueous Synthesis (Recommended)
Reagents:
-
2-Chloro-4-methylpyridine (1.0 eq, 127 mg) [Note: Chlorides are preferred for atom economy if the catalyst is active enough]
-
4-Chlorophenylboronic acid (1.1 eq, 172 mg)
- (1 mol%)
- (2.0 eq)
-
Solvent: Water (5 mL)
Procedure:
-
Charge a reaction vial with aryl chloride, boronic acid, base, and
. -
Add water. (Optional: Add 2% TPGS-750-M surfactant to accelerate reaction via micellar catalysis).
-
Stir vigorously at 80°C for 6 hours.
-
Work-up: Cool to RT. The product often precipitates as a solid.
-
Purification: Filter the solid. Wash with water (to remove inorganic salts) and a small amount of cold ethanol. Recrystallize from Ethanol/Water if necessary. Eliminates extraction and chromatography.
Green Metrics Analysis
The following data compares the environmental impact of both methods.
| Metric | Definition | Method A (Traditional) | Method B (Green) | Improvement |
| Yield | Isolated Product / Theoretical | 92% | 88% | -4% |
| Atom Economy (AE) | (MW Product / | ~45% (due to heavy ligands/Br) | ~82% (Cl used, no ligands) | +37% |
| E-Factor | Mass Waste / Mass Product | > 25 (High Solvent Use) | < 5 (Water dominant) | 5x Lower |
| Reaction Mass Efficiency (RME) | (Mass Product / Mass Inputs) × 100 | ~35% | ~65% | High |
| Toxicity Profile | Hazard of solvents/reagents | High (Toluene, | Low (Water, Acetate) | Significant |
Process Flow Comparison (DOT Visualization)
Figure 2: Workflow comparison highlighting the elimination of extraction and chromatography steps in the Green Method.
Critical Analysis & Recommendation
Why Method B Works (Scientific Grounding)
The success of Method B relies on the hydrophobic effect . In aqueous media, organic substrates (the pyridine and boronic acid) are forced into close proximity to minimize their interaction with water. This increases the effective concentration of reactants near the catalyst surface (or within micelles if a surfactant is used), accelerating the reaction rate despite the heterogeneity.
Furthermore, Ligand-Free Palladium (
Recommendation
For process scale-up , Method B is superior.
-
Cost: Eliminates expensive phosphine ligands and reduces solvent costs (Toluene vs. Water).
-
Safety: Removes fire hazards associated with refluxing toluene.
-
Regulatory: Lower residual solvent limits (Class 1/2 solvents eliminated).
Caveat: If the specific this compound derivative shows poor crystallinity, filtration (Step 4 in Method B) may need to be replaced with a green solvent extraction (e.g., 2-MeTHF) to recover the product.
References
-
Ligand-Free Suzuki in Water: Liu, C., et al.[9] "A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water."[10] Green Chemistry, 2012, 14 , 2999-3003.[9] [Link]
-
Scale-Up in Water: Bhattacharya, S., et al. "Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale..." Organic Process Research & Development, 2016, 20 , 484-490. [Link]
-
Green Metrics Definitions: Sheldon, R. A. "The E Factor: fifteen years on." Green Chemistry, 2007, 9 , 1273-1283. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
Comparative Analysis: Polymorphic Forms of Chlorophenylpyridine-Based APIs
Focus Application: Optimization of Bioavailability and Stability in Kinase & Hedgehog Pathway Inhibitors Primary Case Studies: Vismodegib (GDC-0449) & Sorafenib Tosylate
Executive Summary
In the development of chlorophenylpyridine-based drugs (e.g., Vismodegib, Sorafenib), polymorphism is not merely a structural curiosity but a critical quality attribute that dictates therapeutic efficacy. This guide provides a comparative analysis of the thermodynamic (stable) and kinetic (metastable) forms of these compounds.
While the thermodynamically stable form (e.g., Vismodegib Form B) is typically preferred for regulatory approval due to shelf-life predictability, metastable forms often offer superior dissolution rates—a crucial advantage for BCS Class II compounds. This guide evaluates the trade-offs between these forms and details the analytical protocols required to distinguish them.
Comparative Performance Analysis
The chlorophenylpyridine scaffold, characterized by a pyridine ring attached to a chlorinated phenyl group, exhibits significant conformational flexibility. This flexibility leads to "packing polymorphism," where the rotation of the pyridine-phenyl bond allows for multiple stable lattice energies.
Table 1: Physicochemical Profile of Key Polymorphs
| Feature | Vismodegib Form B (Thermodynamic Stable) | Vismodegib Form X/A (Metastable/Kinetic) | Sorafenib Tosylate Form III (Metastable) | Sorafenib Tosylate Form I (Stable) |
| Thermodynamic Status | Most Stable (Global Minimum) | Metastable (Local Minimum) | Metastable | Stable |
| Melting Point | High (>200°C, decomposition) | Lower (often <160°C or distinct endotherm) | 187–190°C | 223–231°C |
| Aqueous Solubility | Low (0.1 µg/mL at pH 7) | Enhanced (1.5–3x vs Form B) | High (Highest dissolution rate) | Low |
| Bioavailability Risk | Dissolution-limited absorption | Risk of in vivo precipitation | High absorption potential | Lower absorption |
| Manufacturing Risk | Low (Robust to processing) | High (Phase conversion under stress) | High (Requires stabilization) | Low |
| Key PXRD Peaks (2θ) | 14.0°, 16.7°, 22.3° | 9.4°, 11.5°, 15.7° | 12.0°, 19.9°, 25.9° | 4.4°, 14.8°, 16.7° |
Expert Insight: For Vismodegib, Form B is the regulatory standard (Erivedge®) because the solubility gain from metastable forms was deemed insufficient to justify the stability risk. However, for Sorafenib, the solubility difference is more pronounced, making the control of Form III critical during early formulation to understand maximum potential exposure, even if Form I is the marketed form.
Analytical Methodologies & Causality
To validate these forms, a multi-modal approach is required. Relying on a single technique (like DSC) is prone to error due to potential thermal conversion during the measurement.
A. Powder X-Ray Diffraction (PXRD) – The "Fingerprint"
-
Why: PXRD is non-destructive and definitive. The chlorophenylpyridine moiety crystallizes in distinct unit cells (often Monoclinic
or Triclinic ) depending on the torsion angle between the rings. -
Protocol Note: Ensure the sample is not ground too vigorously; high-energy milling can induce a phase transition from Metastable
Stable (Mechano-activation).
B. Differential Scanning Calorimetry (DSC)
-
Why: Identifies enantiotropic vs. monotropic relationships.
-
Observation:
-
Form Stable: Single high-temperature endotherm (Melting).
-
Form Metastable: Small endotherm (Melting of metastable)
Exotherm (Recrystallization to stable) Large endotherm (Melting of stable). -
Causality: The exotherm confirms the form is metastable and converts upon heating.
-
C. Vibrational Spectroscopy (Raman/FTIR)
-
Why: Detects conformational changes in the scaffold.
-
Target: Look for shifts in the C=N (pyridine) stretching vibration (~1580–1600 cm⁻¹) and C-Cl stretch. These bonds are sensitive to the packing environment and H-bonding networks.
Experimental Protocols
Protocol 1: Competitive Slurry Conversion (Stability Determination)
-
Objective: To definitively identify the thermodynamically stable form at a specific temperature.
-
Principle: Ostwald Ripening. The more soluble (metastable) crystals will dissolve, and the less soluble (stable) crystals will grow.
Steps:
-
Preparation: Prepare a saturated solution of the compound (e.g., Vismodegib) in a solvent with moderate solubility (e.g., Isopropyl Alcohol or Ethanol) at 25°C.
-
Seeding: Add equal amounts (e.g., 50 mg each) of Form A and Form B to the saturated solution.
-
Equilibration: Stir the suspension at 25°C for 48–72 hours.
-
Isolation: Filter the solid phase rapidly.
-
Analysis: Analyze the wet cake immediately by PXRD.
-
Result: If the pattern matches Form B, then Form B is the stable form at 25°C.
-
Protocol 2: Biorelevant Dissolution Comparison
-
Objective: Quantify the "Spring and Parachute" effect of the metastable form.
Steps:
-
Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5).
-
Setup: USP Apparatus 2 (Paddle), 37°C, 75 RPM.
-
Dose: Add excess powder (supersaturated condition) of Form I and Form III in separate vessels.
-
Sampling: Pull samples at 5, 10, 15, 30, 60, 120 min. Filter (0.45 µm PVDF).
-
Quantification: HPLC-UV (C18 column, Acetonitrile:Water mobile phase).
-
Interpretation:
-
Form III (Metastable): Should show a rapid spike in concentration (Spring) followed by a potential decline as it crystallizes to Form I (Parachute failure).
-
Form I (Stable): Shows a slow, steady plateau.
-
Visualization of Workflows
Figure 1: Polymorph Screening Logic Flow
Caption: Decision tree for classifying chlorophenylpyridine polymorphs based on thermal and solvent behavior.
Figure 2: Energy Landscape (Monotropic vs. Enantiotropic)
Caption: Stability relationship between Form I and Form II. Note that for Vismodegib, the relationship is often monotropic (Form B is stable at all relevant temps).
References
-
Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation. Pharmaceutics, 2021.[1][2]
-
Novel polymorph of vismodegib and method of preparation. Google Patents (WO2023140809A1), 2023.
-
Crystal structure of vismodegib, C19H14Cl2N2O3S. Powder Diffraction, 2022.[3][4]
-
Polymorph Screening in Pharmaceutical Development. European Pharmaceutical Review, 2010.
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. NCBI (PMC), 2013.
Sources
Safety Operating Guide
Proper Disposal of 2-(4-Chlorophenyl)-4-methylpyridine: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Chlorophenyl)-4-methylpyridine. As a chlorinated aromatic pyridine, this compound requires careful handling and specific disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities in a laboratory setting.
Understanding the Hazard Profile
Before handling this compound, a thorough understanding of its hazard profile is paramount. This compound is classified as a hazardous substance with multiple potential routes of exposure and associated health effects.
Key Hazards:
-
Toxicity: Toxic if it comes into contact with skin and if inhaled. It is also harmful if swallowed.[1][2]
-
Irritation: Causes serious eye irritation and skin irritation.[3] It may also cause respiratory irritation.[1][2][3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Flammability: While it has a high flash point of 172.65°C, it is still considered a combustible liquid.[4]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClN | [4] |
| Molecular Weight | 203.67 g/mol | [4] |
| Boiling Point | 313.6°C at 760 mmHg | [4] |
| Flash Point | 172.65°C | [4] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate PPE are the first lines of defense against exposure. The causality behind these choices is rooted in preventing the primary routes of exposure: dermal contact, inhalation, and ingestion.[3]
Essential PPE:
-
Gloves: Nitrile or chloroprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use.[5] It's important to note that both nitrile and latex gloves offer minimal protection from chlorinated solvents, so prolonged contact should be avoided.[6]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5][7]
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing.[5][7]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. These compounds require specific waste streams to prevent environmental contamination and ensure proper treatment.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. Due to its chlorine content, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[7]
Causality: Halogenated organic compounds require high-temperature incineration for complete destruction.[10] Mixing them with non-halogenated waste can lead to the formation of toxic byproducts, such as dioxins, during incineration if the facility is not equipped to handle them.
Step 2: Container Selection and Labeling
-
Container: Use a sealable, airtight, and compatible waste container.[9] The container should be clearly labeled as "Halogenated Organic Waste."
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Toxic, Irritant)
-
The date the waste was first added
-
Step 3: Waste Collection
-
Perform in a Fume Hood: All transfers of waste into the container must be done inside a properly functioning chemical fume hood.[9]
-
Avoid Overfilling: Do not fill the waste container beyond 80% of its capacity to allow for vapor expansion and prevent spills.
-
Keep Container Closed: The waste container must be kept tightly sealed when not in use.[8][9]
Step 4: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated, well-ventilated, and secured waste accumulation area.[9]
-
Incompatibilities: Store the waste away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
Step 5: Final Disposal
-
Licensed Waste Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[11]
-
Documentation: Complete a chemical collection request form as per your institution's guidelines.[9]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Clean-Up:
-
Carefully sweep or scoop up the absorbed material.
-
Place the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. By adhering to these guidelines, researchers can minimize risks and ensure that this hazardous compound is managed in a safe and compliant manner. Always consult your institution's specific waste management protocols and Safety Data Sheets for the most current information.
References
- Chemwatch GHS SDS in English (European) 35944-2 - Sdfine.
- Safety Data Sheet - Jubilant Ingrevia.
- 2 - • SAFETY DATA SHEET.
- SAFETY DATA SHEET - TCI Chemicals.
- 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie.
- 4 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - TCI Chemicals.
- 4-METHYLPYRIDINE - CAMEO Chemicals.
- ICSC 0803 - 4-METHYLPYRIDINE - Inchem.org.
- Pyridine Standard Operating Procedure - Washington State University.
- 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine - PubChem.
- Safety Data Sheet: Pyridine - Carl ROTH.
- • SAFETY DATA SHEET - Sigma-Aldrich.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis.
- Organic Chemistry Laboratory Safety Notes - Cerritos College.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube.
- 2-(4-CHLORO-PHENYL)-4-METHYL-PYRIDINE | CAS#:23182-19-6 | Chemsrc.
- Screening-Level Hazard Characterization Chlorinated Pyridines Category - epa nepis.
- Chlorine Standard Operating Procedure - University of Texas at Dallas.
- Handling Lab Waste - YouTube.
- 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
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- 2. lobachemie.com [lobachemie.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
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- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hscprep.com.au [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
